5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMDIVCEAEJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633342 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99066-76-9 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99066-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Its derivatives are integral to the development of novel therapeutic agents. This guide provides a detailed technical overview of a primary synthesis mechanism for 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a key building block for more complex pharmaceutical compounds. The synthesis is presented with a focus on a logical and adaptable multi-step pathway, beginning from readily available commercial reagents.
Core Synthesis Pathway
The most direct and scalable synthesis of this compound proceeds through a three-step mechanism followed by a final hydrolysis. The core of this process involves the formation of an N,N'-diacylhydrazine intermediate, which is then cyclized to form the oxadiazole ring.
The key stages of the synthesis are:
-
Formation of Monoethyl Oxalate Hydrazide: Diethyl oxalate reacts with hydrazine hydrate in a controlled manner to produce monoethyl oxalate hydrazide.
-
Acylation of Monoethyl Oxalate Hydrazide: The resulting hydrazide is acylated with benzoyl chloride to yield ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate.
-
Cyclodehydration to the Oxadiazole Ester: The diacylhydrazine intermediate undergoes cyclodehydration, typically facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃), to form ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.
-
Hydrolysis to the Carboxylic Acid: The final step is the hydrolysis of the ethyl ester to the desired this compound.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Monoethyl Oxalate Hydrazide
-
To a stirred solution of diethyl oxalate (1.0 eq) in ethanol at 0-5 °C, slowly add hydrazine hydrate (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum to yield monoethyl oxalate hydrazide.
Step 2: Synthesis of Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate
-
Dissolve monoethyl oxalate hydrazide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.
-
Slowly add benzoyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.
Step 3: Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
-
To the crude ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate, add phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0 °C.
-
Heat the reaction mixture to reflux (80-90 °C) for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.
Step 4: Synthesis of this compound
-
Dissolve the ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 2-3.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Diethyl Oxalate | Hydrazine Hydrate | - | Ethanol | 0 - RT | 4 - 6 | 85 - 95 |
| 2 | Monoethyl Oxalate Hydrazide | Benzoyl Chloride | Triethylamine | DCM | 0 - RT | 8 - 12 | 70 - 85 |
| 3 | Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate | - | POCl₃ | - | 80 - 90 | 2 - 4 | 60 - 75 |
| 4 | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | Water | Sodium Hydroxide | Ethanol/Water | Reflux | 1 - 2 | 90 - 98 |
Note: The yields are indicative and can vary based on the scale of the reaction and purification methods.
An In-depth Technical Guide on the Physicochemical Properties of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique chemical properties.[1][2] The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates.[3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is experimentally derived, other values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 190.16 g/mol | --INVALID-LINK-- |
| CAS Number | 99066-76-9 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point (Predicted for methyl ester) | 330.6 ± 25.0 °C | |
| Density (Predicted for methyl ester) | 1.261 ± 0.06 g/cm³ | |
| pKa (Predicted for methyl ester) | -4.91 ± 0.10 | |
| Solubility | Data not available |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, typically starting from a corresponding benzoic acid derivative. A general and plausible synthetic route involves the formation of a hydrazide, followed by cyclization to form the oxadiazole ring, and subsequent functional group manipulation to yield the final carboxylic acid.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol describes the final step in a potential synthesis, the hydrolysis of a methyl or ethyl ester of 5-phenyl-1,3,4-oxadiazole-2-carboxylate to the desired carboxylic acid.
Materials:
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Methyl or Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
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Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol (MeOH)
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Tetrahydrofuran (THF)
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Deionized water (DI H₂O)
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1 N Hydrochloric acid (HCl)
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Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting ester (1 equivalent) in a mixture of methanol, tetrahydrofuran, and deionized water.
-
Add lithium hydroxide monohydrate (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ice-water.
-
Acidify the mixture to a pH of approximately 3 using 1 N HCl.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
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The crude product can be further purified by recrystallization from an appropriate solvent system.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the phenyl and oxadiazole protons and carbons, as well as the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O of the carboxylic acid, the C=N and C-O-C bonds of the oxadiazole ring, and the aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point Analysis: The melting point would be determined to assess the purity of the final product.
Caption: General workflow for the synthesis and characterization.
Biological Activity
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide spectrum of biological activities.[4][5][6] While specific studies on the biological effects of this compound are limited in the reviewed literature, the general activities associated with this class of compounds suggest its potential in various therapeutic areas.
These activities are often attributed to the ability of the oxadiazole ring to participate in hydrogen bonding and other non-covalent interactions with biological targets, as well as its metabolic stability.[3]
Caption: Potential biological activities of 1,3,4-oxadiazoles.
Potential Mechanisms of Action
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Antimicrobial Activity: 1,3,4-oxadiazole derivatives have been shown to inhibit various microbial enzymes and interfere with cell wall synthesis.[6][7]
-
Anticancer Activity: The anticancer effects of some 1,3,4-oxadiazoles are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and various kinases.[8][9]
-
Enzyme Inhibition: The structural features of the 1,3,4-oxadiazole ring allow for its derivatives to act as inhibitors for a range of enzymes, including cholinesterases and α-glucosidase.[10]
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. This technical guide has summarized the currently available physicochemical data, outlined a plausible synthetic strategy, and highlighted the potential biological activities based on the broader class of 1,3,4-oxadiazole derivatives. The provided information serves as a foundational resource to guide future research efforts, including the experimental determination of key physical properties, exploration of its synthetic accessibility, and a thorough investigation into its pharmacological profile and mechanism of action.
References
- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals in drug discovery and development.
Core Compound Identification
Chemical Structure:
Physicochemical and Spectral Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| SMILES | OC(=O)c1nnc(o1)-c2ccccc2 | [1][2] |
| InChI | 1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | [1][2] |
| InChI Key | HCTMDIVCEAEJOQ-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common approaches involve the cyclodehydration of diacylhydrazines or the hydrolysis of corresponding esters.
Method 1: Cyclodehydration of N,N'-Diacylhydrazine
This classical method involves the intramolecular cyclization of a diacylhydrazine precursor using a dehydrating agent.
Experimental Protocol:
-
Preparation of the Diacylhydrazine Precursor: React benzoyl hydrazine with an appropriate acylating agent (e.g., oxalyl chloride) to form the N,N'-diacylhydrazine.
-
Cyclodehydration: Dissolve the N,N'-diacylhydrazine precursor in a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Reaction: Reflux the mixture for 6-7 hours.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice.
-
Purification: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the final product.
Method 2: Hydrolysis of Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate
This method is suitable when the corresponding ester is readily available or easily synthesized.
Experimental Protocol:
-
Dissolution: Dissolve ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate in a solvent mixture of tetrahydrofuran (THF), methanol, and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) to the solution and stir the mixture at room temperature for approximately 3 hours.
-
Acidification: After the reaction is complete, acidify the mixture to a pH of ~3 using dilute hydrochloric acid (HCl).
-
Isolation: The product can be isolated either by extraction with an organic solvent or by precipitation and subsequent filtration.
-
Purification: The crude product is purified by recrystallization.
Below is a DOT script visualizing the general synthesis workflow.
Biological Activity and Potential Applications
Derivatives of 1,3,4-oxadiazole are known for their broad spectrum of biological activities, making them attractive scaffolds for drug development.[3]
Antimicrobial Activity
Many 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[4][5] The antibacterial mechanism of action for some derivatives has been shown to involve the disruption of key bacterial processes. For instance, studies on certain 5-(thioether)-1,3,4-oxadiazole derivatives have indicated that they interfere with bacterial virulence pathways, including the two-component regulatory system, flagellar assembly, bacterial secretion systems, and quorum sensing.[1][6]
The following DOT script illustrates a generalized antibacterial mechanism of action for 1,3,4-oxadiazole derivatives.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a common feature in many compounds with anticancer properties.[3][7] Their mechanism of action can be diverse, often involving the inhibition of crucial enzymes and proteins that are vital for cancer cell proliferation. Some derivatives have been shown to target thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[8] Furthermore, some 1,3,4-oxadiazole-based compounds have been investigated as inhibitors of growth factors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF).[9]
Other Applications
Beyond their medicinal uses, 1,3,4-oxadiazole derivatives find applications in materials science as components of heat-resistant polymers, blowing agents, and anti-corrosion agents.[10]
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in both drug discovery and materials science. The synthetic routes are well-established, and the broad spectrum of biological activities continues to make this scaffold a focal point for further research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this promising chemical entity.
References
- 1. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR 99066-76-9 [sigmaaldrich.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. synergypublishers.com [synergypublishers.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole moiety, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have led to the development of a vast array of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the significant pharmacological properties of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. The information is presented to facilitate further research and drug development endeavors in this promising area.
Anticancer Activity
1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to target various cellular components and pathways. A significant mechanism involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway .[3][4] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been shown to suppress the activation of NF-κB, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3]
Another key mechanism is the inhibition of crucial enzymes involved in cancer progression. These include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Histone Deacetylases (HDACs): Enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.[5]
-
Telomerase: An enzyme that maintains the length of telomeres, the protective caps at the ends of chromosomes. Cancer cells often exhibit high telomerase activity, which contributes to their immortality.[6]
-
Topoisomerases: Enzymes that are essential for DNA replication and repair. Their inhibition leads to DNA damage and cell death.[6]
The following diagram illustrates a simplified overview of the anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 1,3,4-oxadiazole derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | A549 (Lung) | <0.14 | [1][2] |
| 4i | A549 (Lung) | 1.59 | [1][2] |
| 4l | A549 (Lung) | 1.80 | [2] |
| Cisplatin (Standard) | A549 (Lung) | 4.98 | [1] |
| 4g | C6 (Glioma) | 8.16 | [1] |
| 4h | C6 (Glioma) | 13.04 | [1] |
| Compound 6 | HT29 (Colon) | 1.3 - 2.0 | [7] |
| Compound 10 | HT-29 (Colon) & HepG2 (Liver) | 0.78 & 0.26 | [7] |
| Compound 26 | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [7] |
| AMK OX-8 | A549 (Lung) | 25.04 | [8] |
| AMK OX-9 | A549 (Lung) | 20.73 | [8] |
| AMK OX-10 | HeLa (Cervical) | 5.34 | [8] |
| AMK OX-12 | HeLa (Cervical) | 32.91 | [8] |
| Compound 73 | HEPG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 | [9] |
| Staurosporine (Standard) | HEPG2, MCF7, SW1116, BGC823 | 4.18 ± 0.05 | [9] |
| Compound 76 | MCF-7 (Breast) | 0.7 ± 0.2 | [9] |
| 5-Fluorouracil (Standard) | MCF-7 (Breast) | 22.8 ± 1.2 | [9] |
| Compound 99 | PC-3 (Prostate) | 0.67 | [9] |
| Compound 99 | HCT-116 (Colon) | 0.80 | [9] |
| Compound 99 | ACHN (Renal) | 0.87 | [9] |
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains poses a significant threat to global health. 1,3,4-Oxadiazole derivatives have shown promising activity against a wide range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[10]
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives stems from their ability to interfere with essential microbial processes. Key mechanisms include:
-
Inhibition of Cell Wall Synthesis: In mycobacteria, these compounds can target enzymes like enoyl-acyl carrier protein reductase (InhA), which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5]
-
Disruption of Protein Synthesis: They can inhibit peptide deformylase, an enzyme essential for bacterial protein synthesis.[5]
-
Interference with Nucleic Acid Synthesis: Some derivatives have been shown to inhibit RNA polymerase, a key enzyme in transcription.[5]
-
Inhibition of Ergosterol Biosynthesis: In fungi, 1,3,4-oxadiazole derivatives can inhibit 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.[5]
-
Downregulation of Virulence Factors: In Staphylococcus aureus, certain derivatives have been shown to downregulate the expression of genes involved in biofilm formation and virulence, such as sarA, icaA, spa, fnbA, and fnbB.[3]
The following diagram provides a simplified representation of the antimicrobial targets of 1,3,4-oxadiazole derivatives.
Caption: Antimicrobial targets of 1,3,4-oxadiazole derivatives.
Quantitative Antimicrobial Data
The following table presents the in vitro antimicrobial activity of selected 1,3,4-oxadiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that inhibits the visible growth of a microorganism).
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| OZE-I | S. aureus (various strains) | 4 - 16 | [3] |
| OZE-II | S. aureus (various strains) | 4 - 16 | [3] |
| OZE-III | S. aureus (various strains) | 8 - 32 | [3] |
| Compound 13 | S. aureus (MDR strains) | 0.5 (MIC90) | [6] |
| Compound 13 | S. epidermidis | 1 (MIC90) | [6] |
| 1771 | S. aureus | 4 - 16 | [6] |
| Compound 4a | S. aureus (MRSA) | 0.25 - 1 | [11] |
| Norfloxacin (Standard) | S. aureus | 1 - 2 | [11] |
| Vancomycin (Standard) | S. aureus | 1 - 2 | [11] |
| Compound 14a, 14b | P. aeruginosa | 0.2 | [11] |
| Ciprofloxacin (Standard) | P. aeruginosa | 0.2 | [11] |
| Compound 22a | S. aureus | 1.56 | [11] |
| Compound 22b, 22c | B. subtilis | 0.78 | [11] |
| Compound 50a-c | Candida strains | 0.78 - 3.12 (MIC50) | [11] |
| Ketoconazole (Standard) | Candida strains | 0.78 - 1.56 (MIC50) | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. 1,3,4-Oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory cascade:
-
Cyclooxygenase (COX) Enzymes: Specifically, many derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[12][14] The inhibition of COX-1, the constitutive isoform involved in physiological functions like gastric protection, is often less pronounced, leading to a better safety profile.[12]
-
Lipoxygenase (LOX) Enzymes: Some derivatives also inhibit LOX enzymes, which are involved in the production of leukotrienes, another class of pro-inflammatory mediators.
By inhibiting these enzymes, 1,3,4-oxadiazole derivatives effectively reduce the production of prostaglandins and leukotrienes, thereby alleviating inflammation.
The following diagram illustrates the inhibitory effect of 1,3,4-oxadiazole derivatives on the arachidonic acid cascade.
Caption: Anti-inflammatory mechanism of 1,3,4-oxadiazole derivatives.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives, expressed as IC50 values for COX inhibition.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 8a-g | 7.5 - 13.5 | 0.04 - 0.14 | 60.71 - 337.5 | [14] |
| 10a,b | - | 0.11 | 72.73 - 104.55 | [14] |
| 11a-g | - | 0.04 - 0.11 | 77.27 - 337.5 | [14] |
| Celecoxib (Standard) | 14.7 | 0.045 | 326.67 | [14] |
| Diclofenac (Standard) | 3.8 | 0.84 | 4.52 | [14] |
| Ox-6f | - | - | - | [15][16] |
| Ibuprofen (Standard) | - | - | - | [15][16] |
Experimental Protocols
This section provides generalized methodologies for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and for key in vitro biological assays.
General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.
Workflow Diagram:
Caption: General synthesis workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Protocol:
-
Synthesis of N,N'-Diacylhydrazine:
-
To a solution of a carboxylic acid hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), add an acyl chloride or carboxylic acid (1 equivalent) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the N,N'-diacylhydrazine intermediate.
-
-
Cyclodehydration:
-
To the N,N'-diacylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid in excess.
-
Reflux the mixture for a specified period (e.g., 4-6 hours).
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitate, wash thoroughly with water, and dry.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[17][18]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the 1,3,4-oxadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the 1,3,4-oxadiazole derivatives. Include a vehicle control and a positive control (a known COX inhibitor).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Quantification of Prostaglandins: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each enzyme.
Conclusion
1,3,4-oxadiazole derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their favorable physicochemical characteristics, make them attractive candidates for the development of novel therapeutic agents. The information provided in this technical guide, including the summary of quantitative data, mechanistic insights, and experimental protocols, is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable heterocyclic scaffold. Further research focusing on lead optimization, in vivo efficacy, and safety profiling will be crucial in translating these promising findings into clinically effective drugs.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. microbe-investigations.com [microbe-investigations.com]
Spectroscopic Analysis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines data from its immediate precursor, ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, with predicted spectroscopic values to offer a comprehensive analytical profile.
Synthesis and Preparation of Analytical Samples
A plausible and efficient method for the synthesis of this compound involves a two-step process. The initial step is the formation of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate from benzoyl hydrazide and a suitable C2 electrophile, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
This procedure is adapted from established methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
-
Materials: Benzoyl hydrazide, diethyl oxalate, phosphorus oxychloride, ethanol.
-
Procedure:
-
A mixture of benzoyl hydrazide (1 equivalent) and diethyl oxalate (1.1 equivalents) is refluxed in ethanol for 4-6 hours.
-
The solvent is removed under reduced pressure to yield the intermediate N-benzoyl-N'-(ethoxycarbonyl)hydrazine.
-
The intermediate is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) with gentle heating (50-60 °C) for 2-3 hours to induce cyclization.
-
The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford pure ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.
-
Step 2: Hydrolysis to this compound
This protocol is based on standard ester hydrolysis procedures.
-
Materials: Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), methanol, tetrahydrofuran (THF), water, hydrochloric acid (HCl).
-
Procedure:
-
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is dissolved in a mixture of THF, methanol, and water.
-
An aqueous solution of LiOH or NaOH (2-3 equivalents) is added, and the mixture is stirred at room temperature for 3-5 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic solvents are removed under reduced pressure.
-
The aqueous residue is diluted with water and acidified to a pH of 2-3 using 1N HCl.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Caption: Synthesis and Analysis Workflow.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its ethyl ester precursor.
FT-IR Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (Experimental) | ~3070 (aromatic C-H str.), ~2980 (aliphatic C-H str.), ~1750 (C=O ester str.), ~1610 (C=N str.), ~1580 (aromatic C=C str.), ~1250 (C-O str.), ~1020 (oxadiazole ring vib.) |
| This compound (Predicted) | ~3300-2500 (broad, O-H str. of carboxylic acid), ~3070 (aromatic C-H str.), ~1720 (C=O carboxylic acid str.), ~1610 (C=N str.), ~1580 (aromatic C=C str.), ~1280 (C-O str.), ~1020 (oxadiazole ring vib.) |
UV-Vis Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The data is presented for solutions in a standard solvent like ethanol or methanol.
| Compound | λmax (nm) (Predicted) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Predicted) | Electronic Transition |
| This compound | ~280-290 | ~15,000 - 20,000 | π → π* transition of the conjugated phenyl and oxadiazole rings |
| ~240-250 | ~10,000 - 15,000 | n → π* transition |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms. Chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) and Multiplicity (Solvent: CDCl₃ or DMSO-d₆) |
| Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (Experimental) | ~8.10-7.90 (m, 2H, ortho-protons of phenyl ring), ~7.60-7.40 (m, 3H, meta- and para-protons of phenyl ring), ~4.50 (q, 2H, -OCH₂-), ~1.45 (t, 3H, -CH₃) |
| This compound (Predicted) | ~10.0-13.0 (br s, 1H, -COOH), ~8.15-7.95 (m, 2H, ortho-protons of phenyl ring), ~7.65-7.45 (m, 3H, meta- and para-protons of phenyl ring) |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) (Solvent: CDCl₃ or DMSO-d₆) |
| Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (Predicted) | ~165.0 (C=O, ester), ~163.0 (C2 of oxadiazole), ~158.0 (C5 of oxadiazole), ~132.0 (para-C of phenyl), ~129.0 (meta-C of phenyl), ~127.0 (ortho-C of phenyl), ~124.0 (ipso-C of phenyl), ~62.0 (-OCH₂-), ~14.0 (-CH₃) |
| This compound (Predicted) | ~168.0 (C=O, carboxylic acid), ~164.0 (C2 of oxadiazole), ~159.0 (C5 of oxadiazole), ~133.0 (para-C of phenyl), ~129.5 (meta-C of phenyl), ~127.5 (ortho-C of phenyl), ~124.5 (ipso-C of phenyl) |
Interpretation and Significance
The spectroscopic data provides a clear analytical fingerprint for this compound. The FT-IR spectrum is characterized by the broad O-H stretch of the carboxylic acid and the sharp C=O carbonyl peak. The UV-Vis spectrum indicates a highly conjugated system, a common feature in such aromatic heterocyclic compounds. The ¹H and ¹³C NMR spectra are crucial for confirming the structural integrity, showing the characteristic signals for the phenyl ring, the oxadiazole core, and the carboxylic acid group.
For drug development professionals, this data is essential for quality control, stability testing, and for understanding the molecule's electronic properties, which can influence its biological activity and pharmacokinetic profile. The presence of the carboxylic acid moiety, in particular, can significantly impact solubility, protein binding, and metabolic pathways.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data is currently scarce, the combination of data from its precursor and predictive models offers a robust analytical framework for researchers and scientists. The detailed experimental protocols and tabulated data serve as a valuable resource for the synthesis, characterization, and further investigation of this promising compound in the field of drug discovery and development.
An In-depth Technical Guide on the Solubility of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid. Due to a lack of specific quantitative solubility data in published literature for this compound, this document provides a comprehensive overview of its expected solubility characteristics based on its chemical nature and detailed experimental protocols for its determination.
Introduction to this compound
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. The physicochemical properties of these compounds, particularly solubility, are critical for their therapeutic efficacy and formulation development. The presence of both a phenyl group and a carboxylic acid group suggests that its solubility will be highly dependent on the pH and polarity of the solvent.
Qualitative Solubility Profile
While quantitative data is not available, the structure of this compound—a solid at room temperature—allows for a predicted qualitative solubility profile.[3] As a carboxylic acid, it is expected to be poorly soluble in water under neutral or acidic conditions but should exhibit increased solubility in alkaline solutions due to salt formation. Its aromatic nature suggests some solubility in organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous Solutions | |||
| Neutral | Water | Insoluble / Poorly Soluble | The hydrophobic phenyl group and the largely non-polar oxadiazole ring are expected to dominate over the polar carboxylic acid group, leading to low aqueous solubility.[2] |
| Acidic | 5% Hydrochloric Acid (HCl) | Insoluble / Poorly Soluble | The carboxylic acid will remain protonated, offering no significant increase in solubility over neutral water. |
| Basic | 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid will be deprotonated to form a sodium carboxylate salt, which is significantly more polar and water-soluble. |
| Basic (Weak) | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it should be sufficiently acidic to react with a weak base like sodium bicarbonate, forming a soluble salt and releasing CO₂ gas.[4] |
| Organic Solvents | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Soluble | These solvents can engage in hydrogen bonding with the carboxylic acid and have appropriate polarity to dissolve the molecule. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble to Soluble | These solvents can act as both hydrogen bond donors and acceptors. |
| Non-polar | Diethyl Ether, Hexanes | Insoluble / Poorly Soluble | The overall polarity of the molecule, primarily due to the carboxylic acid, is too high for significant solubility in non-polar solvents. |
Experimental Protocols for Solubility Determination
To address the absence of data, the following detailed protocols are provided for the experimental determination of solubility.
The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility and is highly reliable for poorly soluble compounds.[5][6][7]
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, pH 7.4 buffer, ethanol)
-
Scintillation vials or stoppered flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low analyte binding)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.[6]
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation, followed by careful filtration of the supernatant through a syringe filter.[5]
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant (the saturated solution) using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the sample by comparing its analytical response to the calibration curve.
-
This method provides a rapid assessment of solubility in various solvents.[4][8]
Objective: To classify the compound's solubility in different solvents.
Materials:
-
This compound
-
A set of small, clean test tubes
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, Ethanol, DMSO, Diethyl Ether.
Procedure:
-
Sample Preparation: Weigh approximately 25 mg of the compound into a test tube.[8]
-
Solvent Addition: Add the selected solvent in portions (e.g., starting with 0.25 mL).
-
Mixing: After each addition, vigorously mix the sample using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: Continue adding the solvent in 0.25 mL increments up to a total volume of a few milliliters (e.g., 2-3 mL), mixing thoroughly after each addition, until the solid dissolves completely or the maximum volume is reached.
-
Classification: The solubility can be classified based on the volume of solvent required to dissolve the sample. For instance, if 25 mg dissolves in 1 mL, the solubility is at least 25 mg/mL.
Visualized Workflows and Relationships
The following diagram illustrates the logical flow of the quantitative shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Method.
This diagram outlines the potential therapeutic pathways that derivatives of 1,3,4-oxadiazole, such as the title compound, are being investigated for, based on their documented biological activities.
Caption: Biological Activities of 1,3,4-Oxadiazole Derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. This compound AldrichCPR 99066-76-9 [sigmaaldrich.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. scispace.com [scispace.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its role as a versatile pharmacophore. Among its many derivatives, those featuring a 5-phenyl and a 2-carboxylic acid or related functional group have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, with a focus on their applications in oncology, inflammation, and infectious diseases.
Core Synthesis Strategies
The synthesis of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid derivatives and their analogues typically commences from benzoic acid or its corresponding hydrazide. A general synthetic pathway involves the cyclization of a diacylhydrazine precursor, which can be achieved through various dehydrating agents.
A common route to obtaining 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acylhydrazide with a carboxylic acid or its derivative, followed by cyclodehydration. Reagents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid are frequently employed for the cyclization step. Microwave-assisted synthesis has also been utilized to accelerate these reactions.
Another prevalent method is the oxidative cyclization of N-acylhydrazones. Furthermore, one-pot synthesis strategies have been developed to streamline the production of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, offering an efficient and practical approach.
Caption: General synthetic workflow for 5-phenyl-1,3,4-oxadiazole derivatives.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The biological profile is significantly influenced by the nature and position of substituents on both the phenyl ring and the carboxylic acid moiety.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds. Various derivatives have been shown to exhibit cytotoxicity against a panel of human cancer cell lines.
Quantitative Anticancer Activity Data
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 1a | 2-(4-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl) | Caco-2 | 5.3 | |
| 1b | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 | 0.78 | |
| 1c | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HepG2 | 0.26 | |
| 1d | 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl) | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | |
| 1e | 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl) | MDA-MB-231 | Potent (Specific value not provided) | |
| 1f | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 | <0.14 | |
| 1g | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | C6 | 8.16 | |
| 1h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide | C6 | 13.04 |
This table is a representative sample and not exhaustive of all published data.
The mechanism of anticancer action for some of these derivatives has been linked to the inhibition of key signaling pathways and enzymes involved in cancer progression. For instance, certain derivatives have been identified as inhibitors of EGFR and CDK2 kinases. Others have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Predictive studies have also suggested STAT3 and miR-21 as potential pharmacological targets.
Caption: Simplified EGFR and STAT3 signaling pathways targeted by oxadiazole derivatives.
Anti-inflammatory Activity
Several 5-phenyl-1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced rat paw edema model is a commonly used in vivo assay to evaluate this activity.
Quantitative Anti-inflammatory Activity Data
| Compound ID | Substitution Pattern | In Vivo Model | % Inhibition of Edema | Reference |
| 2a | 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl) | Carrageenan-induced rat paw edema | 59.5 | |
| 2b | 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl) | Carrageenan-induced rat paw edema | 61.9 | |
| 2c | 3-Chloro-N-[5-(3-Chloro-phenyl)-oxadiazol-2-yl]benzamide | Carrageenan-induced rat paw edema | Good activity (Specific % not provided) | |
| 2d | 4-Nitro-N-[5-(4-Nitro-phenyl)-oxadiazol-2-yl]benzamide | Carrageenan-induced rat paw edema | Good activity (Specific % not provided) | |
| 2e | 5-Pyridyl-1,3,4-oxadiazole-2-thiol | Not specified | 40.7 | |
| 2f | S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | Not specified | 39.2 |
This table is a representative sample and not exhaustive of all published data.
The presence of halogen substituents or dimethoxyphenyl groups on the 5-phenyl ring appears to enhance anti-inflammatory activity.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a well-known scaffold for the development of antimicrobial agents. Derivatives of 5-phenyl-1,3,4-oxadiazole have been shown to possess activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
| Compound ID | Substitution Pattern | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 3a | 2,5-disubstituted-1,3,4-oxadiazole with naphthofuran moiety | S. aureus | Comparable to Ciprofloxacin | |
| 3b | 2,5-disubstituted-1,3,4-oxadiazole with naphthofuran moiety | E. coli | Comparable to Ciprofloxacin | |
| 3c | 5-phenyl-1,3,4-oxadiazole-2-thiol | E. coli, B. subtilis, S. aureus | Moderate activity | |
| 3d | 5-phenyl-1,3,4-oxadiazole-2-thiol | C. albicans, A. niger, C. krusei | Moderate activity |
This table is a representative sample and not exhaustive of all published data.
Structure-activity relationship studies have indicated that the introduction of a naphthofuran moiety can lead to potent antibacterial and antioxidant activity.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized procedures for the synthesis and biological evaluation of 5-phenyl-1,3,4-oxadiazole derivatives, based on commonly cited methods.
General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
-
Preparation of Acid Hydrazide: An aromatic carboxylic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed by distillation. The acid chloride is then slowly added to a solution of hydrazine hydrate in a suitable solvent (e.g., tetrahydrofuran) at low temperature (0-5°C). The resulting mixture is stirred for several hours, and the precipitated acid hydrazide is filtered, washed, and dried.
-
Synthesis of Diacylhydrazine: The acid hydrazide (1 equivalent) is dissolved in a suitable solvent (e.g., pyridine) and cooled in an ice bath. The desired aroyl chloride (1 equivalent) is added dropwise, and the mixture is stirred overnight at room temperature. The reaction mixture is then poured into ice-water, and the precipitated diacylhydrazine is collected by filtration.
-
Cyclodehydration to form 1,3,4-Oxadiazole: The diacylhydrazine is refluxed in an excess of a dehydrating agent, such as phosphorus oxychloride, for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid is filtered, washed with a sodium bicarbonate solution and then with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose) and administered orally to the rats at a specific dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after the administration of the compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
The Genesis of a Versatile Scaffold: A Technical History of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid
For Immediate Release
[City, State] – December 27, 2025 – A comprehensive technical guide detailing the discovery, history, and synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper traces the origins of this significant heterocyclic compound and explores the evolution of its synthesis and its burgeoning role in medicinal chemistry.
While the precise initial discovery of this compound (CAS Number: 99066-76-9) is not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader exploration of the 1,3,4-oxadiazole ring system. The foundational synthesis of the parent 1,3,4-oxadiazole was a landmark achievement that paved the way for the development of a vast array of substituted derivatives, including the subject of this guide.
A Legacy of Synthesis: From Classic Reactions to Modern Innovations
The historical bedrock for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles lies in the cyclodehydration of 1,2-diacylhydrazines. This classic approach, often employing dehydrating agents such as phosphorus oxychloride, remains a fundamental and widely practiced method in organic synthesis.
A pivotal advancement in the synthesis of oxadiazoles was the Einhorn-Brunner reaction, a named reaction that involves the reaction of hydrazines with di-imides. While not directly producing the carboxylic acid derivative, this reaction was instrumental in expanding the chemist's toolkit for creating substituted 1,2,4-triazoles and highlighted the versatility of hydrazine derivatives in heterocyclic synthesis.
Over the decades, numerous synthetic strategies have been developed to improve yield, efficiency, and functional group tolerance in the creation of 1,3,4-oxadiazole derivatives. These modern methods often focus on one-pot procedures and the use of milder reagents, reflecting the growing emphasis on green and sustainable chemistry.
Core Synthetic Pathways
The synthesis of this compound and its precursors generally follows established routes for 2,5-disubstituted 1,3,4-oxadiazoles. The most common and historically significant methods are outlined below.
Experimental Protocols: Foundational Synthetic Approaches
1. Cyclodehydration of 1,2-Diacylhydrazines:
This venerable method remains a cornerstone of 1,3,4-oxadiazole synthesis.
-
Step 1: Preparation of the Diacylhydrazine Intermediate. A carboxylic acid hydrazide (e.g., benzhydrazide) is acylated with an acylating agent containing the second desired substituent (in this case, a precursor to the carboxylic acid group, often in a protected form like an ester).
-
Step 2: Cyclodehydration. The resulting 1,2-diacylhydrazine is then subjected to a dehydrating agent to facilitate the ring-closure reaction, forming the oxadiazole ring.
-
Reagents and Conditions:
-
Dehydrating Agents: Phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).
-
Solvent: Often neat or in an inert solvent like toluene or xylene.
-
Temperature: Typically requires heating.
-
-
2. Oxidative Cyclization of Acylhydrazones:
This approach offers an alternative pathway, starting from an aldehyde and a hydrazide.
-
Step 1: Formation of the Acylhydrazone. A carboxylic acid hydrazide is condensed with an appropriate aldehyde to form an acylhydrazone.
-
Step 2: Oxidative Cyclization. The acylhydrazone is then treated with an oxidizing agent to induce cyclization and formation of the 1,3,4-oxadiazole ring.
-
Reagents and Conditions:
-
Oxidizing Agents: Bromine in acetic acid, lead tetraacetate, or iodobenzene diacetate.
-
Solvent: Varies depending on the oxidizing agent used.
-
-
The Biological Significance and Future Directions
The 1,3,4-oxadiazole scaffold, including this compound and its numerous derivatives, has garnered significant attention in medicinal chemistry. The rigid, planar structure of the oxadiazole ring, combined with its hydrogen bonding capabilities, makes it a privileged scaffold in drug design. Derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The carboxylic acid moiety at the 2-position of the title compound provides a crucial handle for further chemical modification, allowing for the creation of extensive libraries of compounds for biological screening. This functional group can be converted into esters, amides, and other functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The ongoing exploration of novel synthetic methodologies and the continued investigation into the biological activities of its derivatives ensure that this compound will remain a compound of significant interest to the scientific community for years to come.
Data at a Glance
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 99066-76-9 |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
Visualizing the Synthetic Workflow
Caption: Key synthetic routes to this compound.
Theoretical Insights into 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold.[1][2][3] While direct theoretical and experimental data for this specific carboxylic acid derivative is limited in published literature, this guide extrapolates from robust computational studies on closely related analogs, primarily 5-phenyl-1,3,4-oxadiazole-2-thiol and various other 2,5-disubstituted phenyl-1,3,4-oxadiazoles. The methodologies and expected results detailed herein provide a foundational framework for future research and in-silico analysis of this compound.
Molecular Structure and Geometry
The foundational aspect of any theoretical study is the optimization of the molecule's three-dimensional structure. For this compound, this is typically achieved using Density Functional Theory (DFT) calculations, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5][6]
Experimental Protocol: Geometric Optimization
A standard and widely accepted protocol for geometric optimization of similar heterocyclic compounds involves the following steps:
-
Initial Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method: Density Functional Theory (DFT) is the method of choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and effective choice for such systems, offering a good balance between accuracy and computational cost.[5][6]
-
Basis Set Selection: A common basis set for these types of molecules is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[5]
-
Software: Gaussian suite of programs is the most commonly used software for these calculations.[5]
-
Calculation Execution: The geometry of the molecule is optimized to find the lowest energy conformation (ground state). This process involves iterative calculations until the forces on each atom are minimized.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The logical workflow for such a computational study can be visualized as follows:
Predicted Geometric Parameters
Based on studies of 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the key bond lengths and angles of the core structure can be predicted.[4][5] The carboxylic acid group at the C2 position will influence the electronic distribution and geometry of the oxadiazole ring.
Table 1: Predicted Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Predicted Value | Analog Studied |
| Bond Lengths (Å) | ||
| C2-N3 | ~1.29 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| N3-N4 | ~1.40 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| N4-C5 | ~1.29 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| C5-O1 | ~1.36 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| O1-C2 | ~1.36 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| C5-C(Phenyl) | ~1.46 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| C2-C(Carboxyl) | ~1.50 | General Carboxylic Acids |
| C(Carboxyl)=O | ~1.21 | General Carboxylic Acids |
| C(Carboxyl)-OH | ~1.36 | General Carboxylic Acids |
| Bond Angles (°) | ||
| C2-N3-N4 | ~105 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| N3-N4-C5 | ~105 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| N4-C5-O1 | ~112 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| C5-O1-C2 | ~106 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| O1-C2-N3 | ~112 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
Note: These values are estimations based on similar structures and may vary slightly in the actual molecule.
Spectroscopic Analysis: A Theoretical Perspective
Computational methods are invaluable for interpreting experimental spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of bands observed in FT-IR and Raman spectra.
Experimental Protocol: Vibrational Frequency Calculation
The protocol is an extension of the geometric optimization:
-
Optimized Geometry: Use the optimized ground-state geometry of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)).
-
Scaling Factor: The calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.9613 for B3LYP/6-311++G(d,p)) is applied to the computed frequencies for better agreement with experimental data.[5]
-
Spectral Analysis: The scaled frequencies, along with their calculated intensities, are used to generate a theoretical vibrational spectrum, which can be compared with experimental FT-IR and Raman spectra.
Predicted Vibrational Frequencies
Key vibrational modes for this compound are expected in the following regions.
Table 2: Predicted FT-IR Vibrational Frequencies (cm⁻¹) and Their Assignments
| Wavenumber (cm⁻¹) | Assignment | Analog Studied |
| ~3300-2500 | O-H stretching (broad, carboxylic acid) | General Carboxylic Acids |
| ~3100-3000 | Aromatic C-H stretching | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| ~1710-1680 | C=O stretching (carboxylic acid) | General Carboxylic Acids |
| ~1610-1500 | C=N and C=C stretching (oxadiazole and phenyl rings) | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| ~1450-1400 | C-O-H in-plane bending | General Carboxylic Acids |
| ~1300-1200 | C-O stretching (oxadiazole ring and carboxylic acid) | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| ~1100-1000 | C-O-C stretching (oxadiazole ring) | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| ~950-900 | O-H out-of-plane bending (dimer) | General Carboxylic Acids |
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.
HOMO-LUMO Analysis
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[5] For 5-phenyl-1,3,4-oxadiazole derivatives, the HOMO is typically localized on the phenyl ring and the oxadiazole ring, while the LUMO is distributed over the entire molecule.
The relationship between electronic properties can be visualized as follows:
Table 3: Predicted Electronic Properties (eV)
| Property | Predicted Value | Analog Studied |
| HOMO Energy | ~ -6.5 to -7.0 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| LUMO Energy | ~ -1.5 to -2.0 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | 5-phenyl-1,3,4-oxadiazole-2-thiol |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values.
-
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the oxadiazole ring.
-
Blue: Regions of positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. This is expected around the hydrogen atom of the carboxylic acid's hydroxyl group.
-
Green: Regions of neutral potential.
The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital in drug-receptor binding.[7]
Molecular Docking Studies
Given the wide range of biological activities reported for 1,3,4-oxadiazole derivatives, molecular docking is a key computational technique to predict the binding affinity and orientation of this compound within the active site of a biological target.[1][8][9]
Experimental Protocol: Molecular Docking
A general workflow for molecular docking includes:
-
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is optimized as described in Section 1.
-
Binding Site Identification: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through predictive algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to explore various conformations and orientations of the ligand within the protein's active site.[10]
-
Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.
The logical flow of a molecular docking study is as follows:
Conclusion
This technical guide outlines the key theoretical studies applicable to this compound. By leveraging data from closely related analogs, we can predict its geometric, spectroscopic, and electronic properties with a reasonable degree of confidence. The provided protocols for DFT calculations and molecular docking serve as a roadmap for researchers and scientists to further investigate this promising molecule. Future computational and experimental work is essential to validate these theoretical predictions and to fully elucidate the therapeutic potential of this compound.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ascendant Trajectory of 1,3,4-Oxadiazoles: A Technical Guide to Their Diverse Applications
Introduction: The quest for novel chemical entities with diverse pharmacological and industrial applications has led researchers to focus on heterocyclic compounds. Among these, the 1,3,4-oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold".[1][2] Its unique structural features, including its role as a bioisostere for amide and ester groups and its ability to participate in hydrogen bonding, contribute to its wide range of biological activities.[3][4] This technical guide provides an in-depth overview of the burgeoning applications of novel 1,3,4-oxadiazole compounds, with a focus on their therapeutic, agricultural, and industrial potential. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive look at quantitative data, experimental methodologies, and relevant biological pathways.
Therapeutic Applications of 1,3,4-Oxadiazole Compounds
The versatility of the 1,3,4-oxadiazole ring has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide spectrum of pharmacological activities.[5][6][7] These include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Anticancer Activity
1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[8][9][10] These compounds have been shown to target several key enzymes and signaling pathways involved in cancer progression.[11][12]
Key Mechanisms of Action:
-
Enzyme Inhibition: A primary mode of action for many anticancer 1,3,4-oxadiazoles is the inhibition of enzymes crucial for cancer cell survival and growth. These include:
-
Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[9][13] Inhibition of TS leads to a depletion of dTMP, causing an imbalance in nucleotide pools and ultimately resulting in DNA damage and cell death in rapidly dividing cancer cells.[9]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[14] Overexpression and activation of FAK are common in many cancers.[1] 1,3,4-oxadiazole derivatives can act as FAK inhibitors, thereby disrupting these critical cellular processes.
-
Other Enzymes: Other enzymes targeted by 1,3,4-oxadiazole derivatives include histone deacetylase (HDAC), methionine aminopeptidase (MetAP), and topoisomerase II.[8][12][15]
-
-
Growth Factor Inhibition: These compounds can also inhibit the activity of various growth factors that are essential for tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF).[8]
Quantitative Data on Anticancer Activity:
The anticancer efficacy of novel 1,3,4-oxadiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the IC50 values for some promising compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13 | HepG2 (Liver Cancer) | Not specified, but noted as more effective than 5-fluorouracil | [11] |
| Compound 17 | HUVEC (Endothelial Cells) | Not specified, but noted as a strong inhibitor of MetAP2 | [11] |
| Compound 36 | HepG2 (Liver Cancer) | Not specified, but noted as 30 times stronger than 5-fluorouracil | [11] |
| Compound 7h | HT-29 (Colon Cancer) | 1.3 - 2.0 | [9] |
| Compound 10 | HT-29 (Colon Cancer) | 0.78 | [9] |
| Compound 10 | HepG2 (Liver Cancer) | 0.26 | [9] |
| Compound 76 | MCF-7 (Breast Cancer) | 0.7 ± 0.2 | [15] |
| Compound 76 | SGC-7901 (Stomach Cancer) | 30.0 ± 1.2 | [15] |
| Compound 76 | HepG2 (Liver Cancer) | 18.3 ± 1.4 | [15] |
| Compound 33 | MCF-7 (Breast Cancer) | 0.34 ± 0.025 | [16] |
| Hybrid 5 | HOP-92 (Lung Cancer) | 0.499 (GI50) | [17] |
Antimicrobial Activity
The rise of antimicrobial resistance has necessitated the search for new classes of antimicrobial agents.[18] 1,3,4-oxadiazole derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[18][19]
Quantitative Data on Antimicrobial Activity:
The antimicrobial potency of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Norfloxacin derivative 4a-c | S. aureus | 1-2 | [18] |
| Norfloxacin derivative 4a-c | MRSA1-3 | 0.25-1 | [18] |
| Fluoroquinolone derivative 5a, 5b | Gram-positive and Gram-negative bacteria | Good-to-excellent activity | [18] |
| Acylamino derivative 22a | S. aureus | 1.56 | [18] |
| Acylamino derivative 22b, 22c | B. subtilis | 0.78 | [18] |
| Oxadiazoline 102 | MARSA and MDR S. aureus | 4-32 | [3] |
| Naphthyloxymethyl derivative 123 | Mycobacterium tuberculosis H37RV | 6.25 | [3] |
| Thiazole-containing derivative 124 | Mycobacterium tuberculosis H37RV | 4 | [3] |
| OZE-I | S. aureus strains | 4-16 | [4] |
| OZE-II | S. aureus strains | 4-16 | [4] |
| OZE-III | S. aureus strains | 8-32 | [4] |
| Compound 11 | S. aureus | Not specified, superior to compound 13 | [20] |
| Compound 13 | S. aureus | 0.5 (MIC90) | [20] |
| Compound 13 | S. epidermidis | 1 (MIC90) | [20] |
| Compound 4h | E. faecalis | 62.5 | [21] |
| Compounds 4b, 4f, 4g | E. coli | 62.5 | [21] |
Anti-inflammatory and Analgesic Activity
Several 1,3,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory and analgesic properties.[5] A key mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.
Quantitative Data on Anti-inflammatory Activity:
| Compound ID | Assay | Result | Reference |
| Propan-3-one derivative 21a-n | Carrageenan-induced paw swelling in rats | 33-62% inhibition | [5] |
| Compound 150 | Analgesic activity evaluation | More potent than sodium diclofenac (81.86% maximal activity) | [3] |
| Compound 151 | Analgesic activity evaluation | Almost equivalent to ibuprofen (70.37 ± 1.67% maximal activity) | [3] |
| Compound 9g | COX-2 Inhibition | IC50 of 0.31 µM | [22] |
| Pyrrolotriazine-oxadiazole hybrids | VEGFR-2 Inhibition | Anti-proliferative activity in HUVEC cells | [12] |
Enzyme Inhibition
Beyond their roles in cancer and inflammation, 1,3,4-oxadiazoles have been investigated as inhibitors of various other enzymes with therapeutic relevance.
Quantitative Data on Enzyme Inhibition:
| Compound ID | Target Enzyme | IC50 | Reference |
| Compound 7a | α-glucosidase | 0.6 ± 0.05 µM | [14] |
| Compound 7b | α-glucosidase | 0.30 ± 0.2 µM | [14] |
| Compound 3f | α-glucosidase | 18.52 ± 0.09 µM | [23] |
| Compound 3f | α-amylase | 20.25 ± 1.05 µM | [23] |
| Compound 20 | α-glucosidase | 0.46 ± 0.15 mM | [14] |
Agricultural Applications
In addition to their medicinal uses, 1,3,4-oxadiazole derivatives have shown significant potential in agriculture as plant protection agents.[5][7] Their biological activity extends to fungicidal, insecticidal, and herbicidal effects.
Quantitative Data on Antifungal Activity in Agriculture:
| Compound ID | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Compound 4k | E. turcicum | 50.48 | [24] |
| Compound 5e | E. turcicum | 47.56 | [24] |
| Compound 5k | E. turcicum | 32.25 | [24] |
Industrial Applications
The unique chemical properties of the 1,3,4-oxadiazole ring also lend themselves to various industrial applications.
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media.[25][26][27] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[25]
Quantitative Data on Corrosion Inhibition:
| Inhibitor | Medium | Inhibition Efficiency (%) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles | 1 M HCl & 0.5 M H2SO4 | Very good inhibitors | [25] |
| 6-MMOPP | 0.5 M HCl | Highest among three tested oxadiazoles | |
| MTPO | 1 N HCl | 99.05 at 500 ppm | [28] |
Materials Science
The thermal and chemical stability, along with the luminescence properties of 1,3,4-oxadiazoles, make them suitable for applications in materials science, such as in the development of polymers, luminescent materials, and electron-transporting materials.[13][29][30]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,3,4-oxadiazole compounds.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.[21][29]
Materials:
-
Substituted acid hydrazide
-
Substituted benzoyl chloride
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane
-
Triethylamine (or pyridine)
-
Crushed ice
-
Sodium bicarbonate solution (20%)
-
Methanol
Procedure:
-
Dissolve the acid hydrazide (1 equivalent) in dichloromethane.
-
Add triethylamine (or pyridine) to the solution.
-
Slowly add the substituted benzoyl chloride (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).
-
Isolate the resulting 1,2-diacylhydrazine intermediate.
-
Add the 1,2-diacylhydrazine to phosphorus oxychloride (POCl3) which acts as both a solvent and a dehydrating agent.
-
Reflux the reaction mixture for 6-7 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a 20% sodium bicarbonate solution until a solid precipitate forms.
-
Filter the solid, wash it with water, and recrystallize from methanol to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[31]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG2)
-
DMEM/MEM medium supplemented with 10% FBS
-
96-well flat-bottom tissue culture plates
-
Test 1,3,4-oxadiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a density of 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.[31]
-
Prepare serial dilutions of the test compounds in the medium. The final DMSO concentration should not exceed 0.2%.[31]
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 12.5, 25, 50, 100 µM).[31]
-
Include a control group with medium and 0.2% DMSO.[31]
-
Incubate the plates for 24, 48, or 72 hours.[31]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][15]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test 1,3,4-oxadiazole compounds dissolved in a suitable solvent
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the broth.
-
Add a specific volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Corrosion Inhibition Testing (Weight Loss Method)
The weight loss method is a straightforward and widely used technique to evaluate the efficiency of a corrosion inhibitor.[11][23]
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
Test 1,3,4-oxadiazole compounds (inhibitors)
-
Beakers
-
Analytical balance
-
Water bath or thermostat
-
Cleaning solution (e.g., acetone, distilled water)
Procedure:
-
Clean and polish the mild steel coupons, then wash them with distilled water and acetone, and dry.[11]
-
Weigh the coupons accurately using an analytical balance (W0).[23]
-
Immerse the coupons completely in beakers containing the corrosive medium with and without different concentrations of the inhibitor.[23]
-
Maintain a constant temperature using a water bath.
-
After a specific immersion period (e.g., 24 hours), remove the coupons from the solutions.
-
Wash the coupons to remove corrosion products, dry them, and reweigh them (W1).[23]
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (W0 - W1) / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by 1,3,4-oxadiazole compounds and typical experimental workflows.
Caption: Inhibition of Thymidylate Synthase by a 1,3,4-oxadiazole derivative, blocking DNA synthesis.
Caption: Inhibition of the FAK signaling pathway by a 1,3,4-oxadiazole derivative.
Caption: A typical workflow for in vitro anticancer screening using the MTT assay.
Caption: Workflow for evaluating corrosion inhibition efficiency using the weight loss method.
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel compounds with a remarkable breadth of applications. From potent anticancer and antimicrobial agents to effective corrosion inhibitors and advanced materials, the versatility of this heterocyclic core is undeniable. The data and protocols presented in this technical guide underscore the significant progress made in this field and highlight the promising future of 1,3,4-oxadiazole derivatives in addressing critical challenges in medicine, agriculture, and industry. Further research focusing on structure-activity relationships, mechanism of action studies, and in vivo efficacy will be crucial in translating the potential of these compounds into tangible solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 12. ijnrd.org [ijnrd.org]
- 13. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 18. djes.info [djes.info]
- 19. Mechanism of thymidylate synthase inhibition by methotrexate in human neoplastic cell lines and normal human myeloid progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 21. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. woah.org [woah.org]
- 28. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 29. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a scaffold of significant interest in medicinal chemistry, is of paramount importance. This document provides detailed one-pot synthesis protocols, summarizing key quantitative data and outlining experimental procedures for various methodologies, including a novel copper-catalyzed dual oxidation, a versatile synthesis-functionalization strategy, and an eco-friendly visible-light-mediated approach.
The 1,3,4-oxadiazole ring is a privileged structural motif found in a wide array of pharmacologically active compounds. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot protocols detailed below offer streamlined, efficient, and often more environmentally benign alternatives for the construction of this valuable heterocyclic system.
I. Copper-Catalyzed One-Pot Synthesis from Arylacetic Acids and Hydrazides via Dual Oxidation
This protocol offers a simple and efficient method to access symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles through a copper-catalyzed dual oxidation process. The key steps involve the oxidative decarboxylation of arylacetic acids and the subsequent oxidative functionalization of the imine C-H bond.[1][2] This method is advantageous due to its high yields and the avoidance of expensive ligands.[1]
Quantitative Data Summary
| Entry | Hydrazide (1a) | Arylacetic Acid (2a) | Product | Yield (%) |
| 1 | Benzohydrazide | Phenylacetic acid | 2,5-Diphenyl-1,3,4-oxadiazole | 92 |
| 2 | 4-Methylbenzohydrazide | Phenylacetic acid | 2-(p-Tolyl)-5-phenyl-1,3,4-oxadiazole | 85 |
| 3 | 4-Methoxybenzohydrazide | Phenylacetic acid | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 88 |
| 4 | 4-Chlorobenzohydrazide | Phenylacetic acid | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 82 |
| 5 | Benzohydrazide | 4-Methylphenylacetic acid | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | 87 |
| 6 | Benzohydrazide | 4-Methoxyphenylacetic acid | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 89 |
| 7 | Benzohydrazide | 4-Chlorophenylacetic acid | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 84 |
Reaction Conditions: Hydrazide (0.7 mmol), arylacetic acid (0.7 mmol), Cu(OAc)₂ (20 mol%), K₂CO₃ (0.5 equiv), DMF (2.0 mL), 120 °C, under an oxygen atmosphere, 4 h. Isolated yields.[2]
Experimental Protocol
-
To a reaction tube, add the hydrazide (0.7 mmol, 1.0 equiv), arylacetic acid (0.7 mmol, 1.0 equiv), copper(II) acetate (20 mol%), and potassium carbonate (0.5 equiv).
-
Add dimethylformamide (DMF, 2.0 mL).
-
Seal the tube and stir the reaction mixture at 120 °C under an oxygen atmosphere for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the copper-catalyzed synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
II. One-Pot Synthesis-Functionalization from Carboxylic Acids using NIITP
This versatile two-stage, one-pot protocol allows for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles starting from readily available carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides or N-benzyloxy amines.[1][3][4] The first stage involves the formation of a monosubstituted 1,3,4-oxadiazole, which is then functionalized in the second stage via a copper-catalyzed C-H arylation or amination.[1][4]
Quantitative Data Summary: Synthesis-Arylation
| Entry | Carboxylic Acid | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |
| 2 | 4-Chlorobenzoic acid | 3-Iodotoluene | 2-(4-Chlorophenyl)-5-(m-tolyl)-1,3,4-oxadiazole | 87 |
| 3 | 4-Bromobenzoic acid | 4-Iodoanisole | 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 75 |
| 4 | 4-Methylbenzoic acid | Iodobenzene | 2-(p-Tolyl)-5-phenyl-1,3,4-oxadiazole | 69 |
| 5 | 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)iodobenzene | 2,5-Bis(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 72 |
| 6 | Nicotinic Acid (Vitamin B3) | Iodobenzene | 2-(Pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | 65 |
| 7 | Ibuprofen | Iodobenzene | 2-(4-Isobutylphenyl)-5-phenyl-1,3,4-oxadiazole | 68 |
Reaction Conditions: Stage 1: Carboxylic acid (0.20 mmol), NIITP (1.1 equiv), anhydrous 1,4-dioxane (0.40 M), 80 °C, 3 h. Stage 2: Aryl iodide (2.5 equiv), CuI (20 mol%), 1,10-phenanthroline (40 mol%), Cs₂CO₃ (1.5 equiv), anhydrous 1,4-dioxane (0.20 M total), 110 °C, 18 h. Isolated yields.[1][4]
Experimental Protocol: Synthesis-Arylation
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP, 66.5 mg, 0.22 mmol, 1.1 equiv).
-
Evacuate and backfill the tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).
-
Seal the Schlenk tube and stir the mixture in a preheated oil bath at 80 °C for 3 hours.
-
Cool the reaction to room temperature.
-
Add the aryl iodide (0.50 mmol, 2.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol%), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol%), and cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv).
-
Add further anhydrous 1,4-dioxane (0.50 mL) to achieve a total concentration of 0.20 M.
-
Seal the Schlenk tube and stir the mixture in a preheated oil bath at 110 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]
Experimental Workflow
Caption: Workflow for the one-pot synthesis-arylation of 2,5-disubstituted 1,3,4-oxadiazoles.
III. Visible Light-Mediated One-Pot Synthesis
This protocol describes a three-component photoredox process for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives under mild conditions using a catalytic amount of a photocatalyst.[5][6] The reaction involves the visible light-mediated coupling of isothiocyanates with hydrazines, followed by intramolecular cyclization with an alkyl halide.[6]
Quantitative Data Summary
| Entry | Isothiocyanate | Hydrazine | Alkyl Halide | Product | Yield (%) | |---|---|---|---|---| | 1 | Phenyl isothiocyanate | Hydrazine hydrate | Methyl iodide | 2-Amino-5-phenyl-1,3,4-oxadiazole | 75 | | 2 | 4-Chlorophenyl isothiocyanate | Hydrazine hydrate | Ethyl iodide | 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | 72 | | 3 | 4-Methoxyphenyl isothiocyanate | Phenylhydrazine | Methyl iodide | 2-(Phenylamino)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 68 | | 4 | Benzyl isothiocyanate | Hydrazine hydrate | Propyl iodide | 2-Amino-5-benzyl-1,3,4-oxadiazole | 78 |
Reaction Conditions: Isothiocyanate (1.0 mmol), hydrazine (1.1 mmol), base (e.g., K₂CO₃, 3.0 mmol), photocatalyst (e.g., Rose Bengal, 0.05 mol%), alkyl halide (3.0 mmol), solvent (e.g., THF), visible light irradiation (e.g., Blue LED), room temperature, 12 h. Isolated yields.[6]
Experimental Protocol
-
To a reaction vessel, add the isothiocyanate (1.0 mmol, 1.0 equiv), hydrazine derivative (1.1 mmol, 1.1 equiv), base (e.g., potassium carbonate, 3.0 mmol, 3.0 equiv), and photocatalyst (e.g., Rose Bengal, 0.05 mol%).
-
Add the solvent (e.g., THF) and the alkyl halide (3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture under visible light irradiation (e.g., Blue LED) at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.
Logical Relationship Diagram
Caption: Logical relationship for the visible light-mediated one-pot synthesis.
These protocols provide a starting point for the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific substrates. The development of such one-pot methodologies is crucial for accelerating drug discovery and development programs by providing rapid access to novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 5. [PDF] Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole | Semantic Scholar [semanticscholar.org]
- 6. uu.diva-portal.org [uu.diva-portal.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Phenyl-1,3,4-oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole ring is a crucial five-membered heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1] Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antiviral properties.[1][2][3] The 5-phenyl-1,3,4-oxadiazole core is a common feature in many of these biologically active molecules. Traditional methods for synthesizing these compounds often require long reaction times, harsh reagents, and high temperatures.
Microwave-assisted organic synthesis has emerged as a green and efficient alternative, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced purity.[2][4] This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. These protocols focus on the microwave-assisted synthesis of various 5-phenyl-1,3,4-oxadiazole derivatives.
General Synthetic Workflow
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including 5-phenyl derivatives, typically involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative. Microwave irradiation is applied during the key cyclization step to expedite the formation of the oxadiazole ring.
References
Application Notes and Protocols: Recrystallization of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the purification of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid via recrystallization. The protocol is designed to ensure high purity and recovery of the target compound, a crucial step in synthetic chemistry and drug development.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. For this compound, an ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
Experimental Protocol
This protocol outlines the steps for the recrystallization of this compound. The selection of an appropriate solvent is critical and may require preliminary small-scale solubility tests. Common solvents for the recrystallization of 1,3,4-oxadiazole derivatives include ethanol, methanol, ethyl acetate, and toluene, or a mixed solvent system such as ethanol/water.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Activated charcoal (optional, for removing colored impurities)
-
Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinder)
-
Heating source (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Spatula and glass rod
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot, and the compound will precipitate out upon cooling.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely. Using excess solvent will decrease the recovery yield.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl. Heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1][2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.[1][2]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or by using a vacuum oven at a temperature below the solvent's boiling point.[1]
Data Presentation
The efficiency of the recrystallization process can be evaluated based on the yield and purity of the final product. The following table summarizes key parameters to consider during the optimization of the procedure.
| Parameter | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
| Example 1 | Ethanol | 78 (boiling) | 85-95 | >99 |
| Example 2 | Methanol | 65 (boiling) | 80-90 | >99 |
| Example 3 | Ethanol/Water | ~80-90 | 88-98 | >99 |
Note: The data presented are typical values for the recrystallization of 1,3,4-oxadiazole derivatives and should be optimized for this compound.
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing in drug development and manufacturing.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in a variety of therapeutic agents. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a reliable RP-HPLC method for the quantitative analysis of this compound and its potential impurities.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Reagents: Orthophosphoric acid (analytical grade)
-
Reference Standard: this compound (purity >99.5%)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The following chromatographic conditions have been optimized for this analysis.
| Parameter | Condition |
| HPLC Column | C18, 5 µm, 4.6 x 250 mm (e.g., Promosil) |
| Mobile Phase | A gradient of Acetonitrile, 0.1% Orthophosphoric Acid in Water, and Methanol (90:05:05 v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 40°C[1][2] |
| Detection | UV at 235 nm[1][2] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, 0.1% orthophosphoric acid in water, and methanol in the ratio of 90:05:05 (v/v/v).[1][2]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test compound in the mobile phase to achieve a nominal concentration of 100 µg/mL.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines, and the key performance characteristics are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10-100 µg/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: < 1.0%, Interday: < 2.0%[1][2][3] |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank, impurities are well-resolved from the main peak. |
Experimental Workflow
The following diagram illustrates the key steps in the purity analysis of this compound using the described HPLC method.
Caption: Workflow for the HPLC Purity Analysis.
Results and Discussion
The developed HPLC method provides a sharp, symmetric peak for this compound with a retention time of approximately 3.4 minutes. The method is highly specific, with no interfering peaks observed at the retention time of the main analyte in the blank chromatogram. The linearity of the method was established over the concentration range of 10-100 µg/mL with a correlation coefficient greater than 0.999, indicating a strong linear relationship between concentration and peak area.[1][2][3] The accuracy of the method, determined by the recovery of spiked samples, was found to be within the acceptable range of 98.0% to 102.0%. The precision of the method was demonstrated by the low relative standard deviation (RSD) for both intraday and interday analyses, which were below 1.0% and 2.0%, respectively.[1][2][3]
Conclusion
The described RP-HPLC method is a simple, rapid, and reliable technique for the purity determination of this compound. The method is validated to be linear, accurate, precise, and specific, making it a valuable tool for quality control in the pharmaceutical industry.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the analytical method development and its application in quality control.
Caption: Logic Diagram for Method Application.
References
Application Note and Protocol: In Vitro Antimicrobial Assay for 1,3,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,4-Oxadiazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including notable antimicrobial effects.[1][2][3] The increasing prevalence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. This document provides a detailed protocol for the in vitro evaluation of the antimicrobial activity of novel 1,3,4-oxadiazole derivatives using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[4][5][6] These methods are fundamental for screening new compounds and are aligned with the standards provided by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]
Data Presentation
The antimicrobial activity of the 1,3,4-oxadiazole derivatives is quantitatively summarized by the MIC and MBC/MFC values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial or fungal inoculum.[6][11][12]
Table 1: Hypothetical Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| OXD-001 | Staphylococcus aureus | ATCC 29213 | 8 | 16 | Bactericidal |
| OXD-001 | Escherichia coli | ATCC 25922 | 16 | 64 | Bacteriostatic |
| OXD-001 | Candida albicans | ATCC 90028 | 32 | 64 | Fungicidal |
| OXD-002 | Staphylococcus aureus | ATCC 29213 | 4 | 8 | Bactericidal |
| OXD-002 | Escherichia coli | ATCC 25922 | 8 | 32 | Bactericidal |
| OXD-002 | Candida albicans | ATCC 90028 | 16 | 32 | Fungicidal |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 1 | 2 | Bactericidal |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.5 | 1 | Bactericidal |
| Fluconazole | Candida albicans | ATCC 90028 | 2 | 8 | Fungistatic |
Note: The interpretation of bactericidal versus bacteriostatic activity is often based on the MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]
Experimental Protocols
This section details the step-by-step methodology for determining the MIC and MBC/MFC of 1,3,4-oxadiazole derivatives.
1. Materials
-
1,3,4-Oxadiazole derivatives
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Incubator
2. Preparation of Test Compounds
-
Prepare a stock solution of each 1,3,4-oxadiazole derivative and standard antimicrobial agent in a suitable solvent, typically DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter if they are not sterile.
3. Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the microbial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
Dilute this suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Broth Microdilution Assay for MIC Determination
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and continuing this process across the plate to create a range of concentrations.
-
Discard the final 100 µL from the last well in the dilution series.
-
Inoculate each well (except the sterility control) with 100 µL of the prepared microbial inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
5. Determination of MBC/MFC
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours (or longer for slower-growing organisms).
-
After incubation, count the number of colonies on each spot.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the antimicrobial activity of 1,3,4-oxadiazole derivatives.
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
Caption: Decision pathway for characterizing antimicrobial activity.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. goums.ac.ir [goums.ac.ir]
- 9. darvashco.com [darvashco.com]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Note: NMR Characterization of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. The protocol outlines sample preparation, data acquisition parameters for both ¹H and ¹³C NMR spectroscopy, and data analysis. A summary of the expected chemical shifts is presented in a tabular format for easy reference. Additionally, a graphical workflow is provided to illustrate the characterization process.
Introduction
This compound is a versatile building block in the synthesis of more complex molecules with potential therapeutic activities. The 1,3,4-oxadiazole moiety is a known bioisostere for ester and amide groups, offering improved metabolic stability. Accurate structural elucidation and purity assessment are crucial for its application in drug discovery and development. NMR spectroscopy is the primary analytical technique for the unambiguous characterization of such organic molecules. This application note serves as a practical guide for researchers working with this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration used.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl H (ortho) | 8.10 - 8.00 | dd | 8.0, 2.0 |
| Phenyl H (meta) | 7.70 - 7.60 | t | 8.0 |
| Phenyl H (para) | 7.60 - 7.50 | t | 8.0 |
| Carboxylic Acid H | > 10.0 | br s | - |
dd = doublet of doublets, t = triplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 165.0 - 160.0 |
| Oxadiazole C2 | 164.0 - 160.0 |
| Oxadiazole C5 | 167.0 - 163.0 |
| Phenyl C (ipso) | 125.0 - 120.0 |
| Phenyl C (ortho) | 128.0 - 125.0 |
| Phenyl C (meta) | 130.0 - 128.0 |
| Phenyl C (para) | 134.0 - 131.0 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton of the acid.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is common practice.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard one-pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Temperature: 298 K
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
-
Structural Assignment: Assign the observed peaks to the corresponding atoms in the this compound structure based on their chemical shifts, multiplicities, and integration values.
Workflow for NMR Characterization
Caption: Workflow for the NMR characterization of this compound.
Conclusion
This application note provides a comprehensive guide for the NMR characterization of this compound. The provided protocols and predicted data will aid researchers in confirming the structure and assessing the purity of this important synthetic intermediate. Adherence to these guidelines will ensure the acquisition of high-quality NMR data, which is essential for advancing research and development in related fields.
Application Notes and Protocols for the Functionalization of Carboxylic Acids via 1,3,4-Oxadiazole Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the functionalization of carboxylic acids through their conversion into 1,3,4-oxadiazoles. This heterocyclic scaffold is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids and amides to improve pharmacokinetic properties.[1][2][3] The protocols outlined below detail methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, starting from readily available carboxylic acids.
Introduction to 1,3,4-Oxadiazoles in Drug Discovery
The 1,3,4-oxadiazole ring is a key structural motif in numerous therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding.[4] Its use as a bioisostere for carboxylic acids and amides can lead to enhanced cell permeability, improved oral bioavailability, and reduced off-target toxicity.[2] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has traditionally involved the dehydrative cyclization of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1] More recent methodologies, such as one-pot synthesis-functionalization strategies, offer a more streamlined and versatile approach to accessing these valuable compounds.[5][6]
Protocol 1: One-Pot, Two-Stage Synthesis and Arylation of 1,3,4-Oxadiazoles from Carboxylic Acids
This protocol describes a one-pot, two-stage process for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The first stage involves the formation of a monosubstituted 1,3,4-oxadiazole from a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP). The second stage is a copper-catalyzed C-H arylation of the in-situ generated oxadiazole.[5][6][7]
Experimental Workflow
Caption: Workflow for the one-pot synthesis and arylation of 1,3,4-oxadiazoles.
Materials
-
Carboxylic acid (1.0 equiv)
-
N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)
-
Anhydrous 1,4-dioxane
-
Aryl iodide (2.5 equiv)
-
Copper(I) iodide (CuI) (20 mol %)
-
1,10-Phenanthroline (40 mol %)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Schlenk tube
-
Nitrogen atmosphere
Procedure
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[7]
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).[7]
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M) to the mixture.[7]
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.[7]
-
After 3 hours, cool the reaction mixture to room temperature.[7]
-
Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and additional anhydrous 1,4-dioxane (0.50 mL to achieve a total concentration of 0.20 M).[7]
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir for 18 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature and perform a standard aqueous work-up followed by purification by column chromatography to isolate the 2,5-disubstituted 1,3,4-oxadiazole.
Quantitative Data: Scope of the Reaction
The following table summarizes the isolated yields for the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles using the one-pot arylation protocol.[5]
| Entry | Carboxylic Acid (R-COOH) | Aryl Iodide (Ar-I) | Product | Yield (%) |
| 1 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 85 |
| 2 | 4-Chlorobenzoic acid | Iodobenzene | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 81 |
| 3 | 4-Bromobenzoic acid | Iodobenzene | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |
| 4 | 4-Methylbenzoic acid | Iodobenzene | 2-(p-Tolyl)-5-phenyl-1,3,4-oxadiazole | 87 |
| 5 | 2-Methylbenzoic acid | Iodobenzene | 2-(o-Tolyl)-5-phenyl-1,3,4-oxadiazole | 69 |
| 6 | 4-Methoxybenzoic acid | Iodobenzene | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 75 |
| 7 | 4-(Trifluoromethyl)benzoic acid | Iodobenzene | 2-(4-(Trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole | 72 |
| 8 | 4-Fluorobenzoic acid | 4-Fluoroiodobenzene | 2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole | 80 |
| 9 | 4-Fluorobenzoic acid | 2-Iodotoluene | 2-(4-Fluorophenyl)-5-(o-tolyl)-1,3,4-oxadiazole | 82 |
Protocol 2: Classical Dehydrative Cyclization of 1,2-Diacylhydrazines
A traditional and widely used method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[8] This intermediate is typically prepared by reacting a carboxylic acid hydrazide with a carboxylic acid or its activated derivative (e.g., an acyl chloride).
General Reaction Pathway
Caption: General pathway for 1,3,4-oxadiazole synthesis via dehydrative cyclization.
Illustrative Protocol using Phosphorus Oxychloride (POCl₃)
This protocol provides a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid and a hydrazide using phosphorus oxychloride as the dehydrating agent.[8]
Materials
-
Carboxylic acid (1.0 equiv)
-
Aryl hydrazide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (used as reagent and solvent)
-
Round-bottom flask
-
Reflux condenser
Procedure
-
In a round-bottom flask, mix the carboxylic acid (1.0 equiv) and the aryl hydrazide (1.0 equiv).
-
Carefully add phosphorus oxychloride (excess, e.g., 5-10 equiv) to the mixture under a fume hood.
-
Attach a reflux condenser and heat the reaction mixture at reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid product by filtration, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclization
A variety of reagents can be employed for the cyclodehydration step. The choice of reagent can depend on the substrate and desired reaction conditions.[8][9]
| Dehydrating Agent | Typical Conditions | Notes |
| Phosphorus Oxychloride (POCl₃) | Reflux | Commonly used, acts as both reagent and solvent.[8] |
| Thionyl Chloride (SOCl₂) | Reflux | Another common and effective reagent.[8] |
| Polyphosphoric Acid (PPA) | High temperature (e.g., 120-160 °C) | Useful for less reactive substrates.[9] |
| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | Strong acid catalyst.[9] |
| Triflic Anhydride ((CF₃SO₂)₂O) | Mild conditions (e.g., with pyridine) | Highly reactive, suitable for sensitive substrates.[9] |
| Burgess Reagent | Mild conditions | Often used for substrates with acid-labile groups.[9] |
Alternative Functionalization: Conversion of Carboxylic Acid to Acyl Chloride
In some synthetic routes, it is advantageous to first convert the carboxylic acid to a more reactive acyl chloride. This can then be reacted with a hydrazide to form the 1,2-diacylhydrazine intermediate.
Reagents for Acyl Chloride Formation
Common reagents for the conversion of carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃).[10]
Caption: Reagents for converting carboxylic acids to acyl chlorides.
General Protocol using Thionyl Chloride (SOCl₂)
-
Place the carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add an excess of thionyl chloride (SOCl₂) (often used as the solvent). A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Gently heat the mixture to reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.[10]
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude acyl chloride can often be used in the next step without further purification.
These protocols provide a foundation for the synthesis and functionalization of 1,3,4-oxadiazoles from carboxylic acids. The choice of method will depend on the specific substrates, desired scale, and available reagents. Researchers are encouraged to consult the primary literature for more detailed examples and optimization studies.
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Preparation and Biological Screening of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of derivatives of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The protocols outlined below detail the synthetic routes to obtain ester and amide derivatives and provide standardized methods for their preliminary biological screening.
Introduction
The 1,3,4-oxadiazole ring is a privileged heterocyclic motif found in numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. Derivatives of 5-phenyl-1,3,4-oxadiazole, in particular, have demonstrated potent biological effects, making them attractive candidates for drug discovery programs. This document serves as a practical resource for researchers aiming to prepare and screen a library of this compound derivatives to identify novel therapeutic leads.
Data Presentation
The biological activities of representative 5-phenyl-1,3,4-oxadiazole derivatives from the literature are summarized in the tables below. This data is intended to provide a comparative baseline for newly synthesized compounds.
Table 1: Anticancer Activity of 5-Phenyl-1,3,4-oxadiazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,4,5-trimethoxy substituted | DU-45 (Prostate) | 0.118 | [1] |
| 2 | Quinoline conjugate | HepG2 (Liver) | 1.2 ± 0.2 | [1] |
| 3 | Quinoline conjugate | SGC-7901 (Gastric) | >50 | [1] |
| 4 | 1,4-benzodioxan moiety | HepG2 (Liver) | <55 (compared to 5-FU) | [1] |
| 5 | Thioether derivative | HepG2 (Liver) | 0.7 ± 0.2 | [1] |
| 6 | 2-chloropyridine bearing | SGC-7901 (Gastric) | Comparable to positive control | [1] |
| 7 | N-phenylacetamide derivative (4h) | A549 (Lung) | <0.14 | [2] |
| 8 | N-phenylacetamide derivative (4i) | A549 (Lung) | 1.59 | [2] |
| 9 | N-phenylacetamide derivative (4l) | A549 (Lung) | 1.80 | [2] |
| 10 | Diarylurea derivative (99) | PC-3 (Prostate) | 0.67 | [3] |
| 11 | Diarylurea derivative (99) | HCT-116 (Colon) | 0.80 | [3] |
| 12 | Diarylurea derivative (99) | ACHN (Renal) | 0.87 | [3] |
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 13 | 2-pyrrolyl-5-phenyl derivative (1a, R=H) | E. coli | >1024 | [4] |
| 14 | 2-pyrrolyl-5-phenyl derivative (1a, R=H) | S. aureus | 512 | [4] |
| 15 | 2-pyrrolyl-5-phenyl derivative (1e, R=s-Bu) | E. coli | 128 | [4] |
| 16 | 2-pyrrolyl-5-phenyl derivative (1e, R=s-Bu) | S. aureus | 64 | [4] |
| 17 | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I) | S. aureus | 4-16 | [5] |
| 18 | N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (OZE-II) | S. aureus | 4-16 | [5] |
| 19 | N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III) | S. aureus | 8-32 | [5] |
| 20 | 2-amino-5-phenyl derivative | E. coli | 10-1000 | [6] |
| 21 | 2-amino-5-phenyl derivative | S. aureus | 10-1000 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of the 5-phenyl-1,3,4-oxadiazole core, its derivatization, and subsequent biological screening are provided below.
Synthesis of this compound
This protocol describes a general two-step synthesis of the core carboxylic acid, starting from benzoic acid.
Step 1: Synthesis of Benzoyl Hydrazide
-
To a solution of benzoic acid (1 eq.) in ethanol, add hydrazine hydrate (2 eq.).
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to yield pure benzoyl hydrazide.
Step 2: Synthesis of this compound
-
To a solution of benzoyl hydrazide (1 eq.) in a suitable solvent such as pyridine, add an excess of ethyl oxalate (2 eq.).
-
The mixture is heated at reflux for 8-10 hours.
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10%) for 2-3 hours.
-
The solution is cooled and acidified with dilute hydrochloric acid to precipitate the this compound.
-
The product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture).
Derivatization of this compound
Protocol 1: Ester Synthesis via Acyl Chloride
-
Formation of Acyl Chloride: To a suspension of this compound (1 eq.) in anhydrous dichloromethane, add thionyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature for 2-3 hours until a clear solution is obtained. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride.[7]
-
Esterification: The crude acyl chloride is dissolved in anhydrous dichloromethane and cooled in an ice bath. The desired alcohol (1.1 eq.) and a base such as triethylamine (1.2 eq.) are added dropwise. The reaction is stirred at room temperature overnight.
-
The reaction mixture is then washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude ester is purified by column chromatography on silica gel.
Protocol 2: Amide Synthesis via Acyl Chloride
-
Acyl Chloride Formation: Prepare 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride as described in Protocol 1.
-
Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool in an ice bath. A solution of the desired primary or secondary amine (1.1 eq.) and triethylamine (1.2 eq.) in dichloromethane is added dropwise.
-
The reaction is stirred at room temperature for 4-6 hours.
-
The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude amide is purified by recrystallization or column chromatography.
Biological Screening Protocols
Anticancer Activity: MTT Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and key signaling pathways potentially modulated by 5-phenyl-1,3,4-oxadiazole derivatives.
Caption: Synthetic workflow for this compound derivatives.
Caption: Simplified EGFR signaling pathway and potential inhibition.
Caption: Role of CDK2 in the G1/S cell cycle transition.
Caption: HDAC8-mediated epigenetic regulation of gene expression.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synergypublishers.com [synergypublishers.com]
- 7. 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride | 98591-60-7 | Benchchem [benchchem.com]
Application Notes and Protocols for 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid as a versatile building block in organic synthesis, with a focus on its application in medicinal chemistry. The 1,3,4-oxadiazole motif is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and engage in various biological activities.
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] this compound serves as a key intermediate for the synthesis of a diverse library of compounds where the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).
Application Highlight: Inhibition of Notum Carboxylesterase
A significant application of the 5-phenyl-1,3,4-oxadiazole core is in the development of inhibitors for Notum carboxylesterase. Notum is a negative regulator of the Wnt signaling pathway, and its inhibition has emerged as a potential therapeutic strategy for various diseases.[5][6] While not directly synthesized from this compound, the structurally related 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent Notum inhibitors.[5][6] This highlights the potential of the 5-phenyl-1,3,4-oxadiazole scaffold in modulating this critical signaling pathway.
Wnt Signaling Pathway and the Role of Notum
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Notum negatively regulates this pathway by deacylating Wnt proteins, rendering them inactive. Inhibition of Notum can restore Wnt signaling, offering therapeutic opportunities.
Quantitative Data: Notum Inhibition by 5-Phenyl-1,3,4-oxadiazol-2(3H)-one Analogs
The following table summarizes the in vitro inhibitory activity of selected 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives against Notum carboxylesterase.
| Compound ID | R Group on Phenyl Ring | IC50 (nM)[5] |
| 1 | H | 2100 |
| 2 | 4-F | 1.1 ± 0.4 |
| 3 | 4-Cl | 3.9 ± 0.8 |
| 4 | 4-Br | 85 ± 11 |
| 5 | 4-CN | 170 ± 20 |
| 6 | 3-F | 110 ± 10 |
Experimental Protocols
This section provides detailed protocols for the synthesis of derivatives using this compound as a key building block.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the synthesis of N-substituted-5-phenyl-1,3,4-oxadiazole-2-carboxamides.
Materials:
-
This compound
-
Substituted amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the substituted amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).
Protocol 2: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via Phosphorous Oxychloride
This protocol outlines a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted to produce the 5-phenyl substituted analog.[7]
Materials:
-
Benzohydrazide
-
Substituted benzoic acid (e.g., benzoic acid to yield 2,5-diphenyl-1,3,4-oxadiazole)
-
Phosphorous oxychloride (POCl₃)
-
Crushed ice
-
Dilute sodium hydroxide (NaOH) solution
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, take a mixture of benzohydrazide (1.0 equivalent) and the desired substituted benzoic acid (1.0 equivalent).
-
Carefully add phosphorous oxychloride (5-10 mL per 0.001 mol of hydrazide) to the mixture.
-
Reflux the reaction mixture for 5-7 hours.
-
After cooling, slowly pour the reaction mixture onto crushed ice with constant stirring.
-
Allow the mixture to stand overnight.
-
Filter the separated solid and treat it with a dilute NaOH solution.
-
Wash the solid with water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
Further Applications in Drug Discovery
Anticancer Activity
Numerous studies have reported the anticancer potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole Analogs
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | Growth Percent | 15.43% | |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia (K-562) | Growth Percent | 18.22% | |
| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative 7d | Breast (MCF-7) | IC50 | Potent | [8] |
| 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide | Breast (MCF-7, MDA-MB-231) | HDAC8 Inhibition | Prominent | [9][10] |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | - | Thymidine Phosphorylase Inhibition | Potent | [10] |
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound Class | Test Organism | Activity Metric | Value (µg/mL) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles | S. aureus | MIC | 4 - 8 | [8] |
| 2,5-disubstituted-1,3,4-oxadiazoles | E. coli | MIC | 16 | [8] |
| 2-acylamino-1,3,4-oxadiazole derivative | B. subtilis | MIC | 0.78 | [11] |
| 2,5-disubstituted 1,3,4-oxadiazole (naphthofuran moiety) | P. aeruginosa | MIC | 0.2 | [11] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its utility in generating libraries of amides and other derivatives makes it a powerful tool in drug discovery and development. The demonstrated applications in inhibiting key enzymes like Notum carboxylesterase, as well as the broad-spectrum anticancer and antimicrobial activities of the 1,3,4-oxadiazole scaffold, underscore the importance of this chemical entity for medicinal chemists and researchers in the life sciences. The provided protocols offer a starting point for the synthesis and exploration of novel compounds based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in various pharmaceutical applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a user-friendly question-and-answer format.
Issue 1: Low Yield in the Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (Ester Intermediate)
-
Question: My yield of the ethyl ester intermediate is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step often stem from incomplete acylation of benzoylhydrazine or inefficient cyclization of the resulting diacylhydrazine intermediate. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure that your benzoylhydrazine and ethyl oxalyl chloride (or diethyl oxalate) are pure and dry. Moisture can hydrolyze the acid chloride and impede the reaction.
-
Reaction Conditions for Acylation: The acylation of benzoylhydrazine with ethyl oxalyl chloride is typically performed at low temperatures (0-5 °C) in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. Ensure slow, dropwise addition of the acid chloride to the benzoylhydrazine solution to avoid side reactions.
-
Choice of Cyclizing Agent: The cyclodehydration of the N'-benzoyl-oxamohydrazide intermediate is a critical step. Phosphorous oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.[1][2] Other reagents like polyphosphoric acid or thionyl chloride can also be employed.[3] The choice and purity of the cyclizing agent can significantly impact the yield.
-
Reaction Temperature and Time for Cyclization: The cyclization reaction often requires heating. Optimization of the reaction temperature and time is crucial. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification: The crude product may contain unreacted starting materials or side products. Effective purification by recrystallization or column chromatography is essential to obtain the pure ester.
-
Issue 2: Incomplete Hydrolysis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
-
Question: I am having trouble fully hydrolyzing the ethyl ester to the final carboxylic acid product. My final product is contaminated with the starting ester.
-
Answer: Incomplete hydrolysis is a common challenge. Here are some strategies to drive the reaction to completion:
-
Choice of Base and Solvent: A strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is typically used for this saponification.[4] A mixed solvent system, such as a combination of methanol, tetrahydrofuran (THF), and water, can improve the solubility of the ester and facilitate the reaction.[4]
-
Reaction Stoichiometry: Ensure you are using a sufficient molar excess of the base (typically 2-3 equivalents) to ensure complete hydrolysis.
-
Reaction Temperature and Time: While some hydrolyses proceed at room temperature, gentle heating may be required to accelerate the reaction.[4] Extend the reaction time and monitor the disappearance of the starting ester by TLC.
-
Work-up Procedure: After the reaction is complete, the reaction mixture needs to be acidified to protonate the carboxylate salt and precipitate the carboxylic acid. Careful pH adjustment with a strong acid (e.g., 1N HCl) to a pH of around 2-3 is critical for complete precipitation.
-
Issue 3: Difficulty in Purifying the Final Product, this compound
-
Question: My final carboxylic acid product is difficult to purify, and I observe multiple spots on TLC even after recrystallization. What are the likely impurities and how can I remove them?
-
Answer: Impurities in the final product can be carried over from the previous steps or generated through side reactions.
-
Common Impurities: The most common impurity is the unhydrolyzed ethyl ester. Other possibilities include unreacted benzoylhydrazine or byproducts from the cyclization step.
-
Purification Strategy:
-
Acid-Base Extraction: An effective way to separate the carboxylic acid from neutral impurities like the ester is through acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its sodium salt, leaving the neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then filtered.
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent system is recommended. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and reliable method is a two-step synthesis. The first step involves the formation of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate. This is typically achieved by reacting benzoylhydrazine with an ethyl oxalate derivative (like ethyl oxalyl chloride) to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent such as phosphorous oxychloride (POCl₃).[1][2] The second step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid, usually with a strong base like LiOH or NaOH.[4]
Q2: Can I use a one-pot method to synthesize this compound?
A2: While one-pot syntheses for 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids have been reported, they are generally for derivatives where the second substituent is an aryl or alkyl group, not a carboxylic acid.[5] A stepwise approach involving the isolation of the ester intermediate is generally more reliable for obtaining a pure final product in good yield for this specific molecule.
Q3: What are the key safety precautions I should take during this synthesis?
A3: It is crucial to handle all chemicals with appropriate safety measures.
-
Phosphorous oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. It reacts violently with water.
-
Ethyl oxalyl chloride: This is also a corrosive and moisture-sensitive compound. Handle it with care in a fume hood.
-
Bases (LiOH, NaOH): These are caustic and can cause severe burns. Handle with care and wear appropriate PPE.
-
Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the ester formation and the hydrolysis steps. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and products. The spots can be visualized under UV light.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (Analogous Systems)
| Step | Reagents | Dehydrating Agent | Solvent | Temperature | Time | Typical Yield | Reference |
| Cyclization | Carboxylic Acid Hydrazide, Aromatic Carboxylic Acid | POCl₃ | - (neat) | Reflux | 5 hours | Good | |
| Cyclization | Diacylhydrazine | POCl₃ | Toluene or neat | Reflux | 6-24 hours | 40-76% | [2] |
| Cyclization | N-acyl-thiosemicarbazide | I₂, K₂CO₃ | Ethanol/DCM | - | - | Good | [3] |
Table 2: Typical Conditions for Ester Hydrolysis
| Substrate | Base | Solvent | Temperature | Time | Yield | Reference |
| 5-Phenyl-1,2,4-oxadiazole-3-carboxylate | LiOH·H₂O | MeOH/THF/H₂O | Room Temp. | 3 hours | 83% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
This is a general procedure adapted from known methods for the synthesis of similar 1,3,4-oxadiazole derivatives.[1][2][6]
-
Acylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzoylhydrazine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) containing a base (e.g., pyridine or triethylamine, 1.1 equivalents). Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of benzoylhydrazine.
-
Work-up and Isolation of Diacylhydrazine: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N'-benzoyl-oxamohydrazide intermediate. This intermediate can be used in the next step without further purification or can be purified by recrystallization.
-
Cyclodehydration: To the crude diacylhydrazine, add phosphorous oxychloride (POCl₃, 5-10 equivalents) carefully in a fume hood.
-
Heat the reaction mixture to reflux (around 80-100 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
This protocol is adapted from the hydrolysis of a similar ester.[4]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (1 equivalent) in a mixture of methanol, THF, and water (e.g., a 1:1:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 3-6 hours, or until TLC analysis shows the complete disappearance of the starting ester. Gentle heating may be applied if the reaction is sluggish.
-
Work-up and Isolation: After the reaction is complete, remove the organic solvents (methanol and THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of 1N HCl with stirring. A white precipitate of this compound should form.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the final product. The product can be further purified by recrystallization if necessary.
Visualizations
References
- 1. eprints.utar.edu.my [eprints.utar.edu.my]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties in purifying this compound stem from its physicochemical properties. The presence of the carboxylic acid group imparts high polarity, which can lead to solubility issues and tailing during chromatographic separation. Additionally, residual starting materials and byproducts from the synthesis, which may have similar polarities, can complicate the purification process. The oxadiazole ring itself can be sensitive to harsh pH conditions, potentially leading to decomposition.
Q2: What are the most common impurities found after the synthesis of this compound?
Common impurities depend on the synthetic route employed. Typical synthesis involves the cyclodehydration of a diacylhydrazine precursor. Therefore, impurities may include:
-
Unreacted Starting Materials: Such as benzhydrazide or a derivative of oxalic acid.
-
Dehydrating Agent Residues: Byproducts from reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]
-
Side Products: Incomplete cyclization can leave diacylhydrazine intermediates in the crude product.
-
Solvent Residues: Residual solvents used in the reaction or initial work-up.
Q3: Which purification techniques are most effective for this compound?
A combination of non-chromatographic and chromatographic methods is often the most effective approach:
-
Acid-Base Extraction: This is a crucial first step to separate the acidic product from neutral or basic impurities. The carboxylic acid can be extracted into a basic aqueous solution (like sodium bicarbonate), washed, and then precipitated by re-acidification.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and depends on the solubility profile of the product and its impurities.[1]
-
Column Chromatography: While challenging due to the compound's polarity, silica gel chromatography can be effective with an appropriate solvent system. Using an acidic modifier in the eluent can help to reduce peak tailing.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery after purification | Product precipitation during extraction: The product may precipitate out if the pH of the aqueous layer is not sufficiently basic during an acid-base extraction. | Ensure the aqueous solution is basic enough to fully dissolve the carboxylate salt. Use a pH meter to confirm. |
| Product loss during recrystallization: The chosen solvent may be too good a solvent, even at low temperatures, leading to significant loss in the mother liquor. | Test a range of solvents and solvent mixtures to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Decomposition on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Consider using neutral or basic alumina as the stationary phase, or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine. | |
| Broad or tailing peaks in column chromatography | Strong interaction with silica gel: The polar carboxylic acid group interacts strongly with the acidic silanol groups on the silica surface. | Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. |
| Co-elution of impurities | Similar polarity of product and impurity: An impurity may have a very similar polarity to the target compound, making separation by chromatography difficult. | If the impurity is not removed by acid-base extraction, try a different chromatographic technique, such as reverse-phase chromatography, or a different recrystallization solvent. |
| Product is an oil or fails to crystallize | Presence of impurities: Even small amounts of impurities can inhibit crystallization. | Re-purify the material using an alternative method (e.g., chromatography if recrystallization failed). Ensure all solvent has been removed under high vacuum. |
| Product is hygroscopic: The compound may be absorbing moisture from the atmosphere. | Dry the compound thoroughly under high vacuum, potentially with gentle heating if the compound is thermally stable. Handle the purified material in a dry environment (e.g., a glove box). |
Experimental Protocols
General Acid-Base Extraction Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. Wash the combined aqueous layer with the organic solvent to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
General Recrystallization Protocol:
-
In a flask, add a minimal amount of a suitable hot solvent to the crude, solid product until it just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles from carboxylic acids and their derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,3,4-oxadiazoles.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or No Yield of 1,3,4-Oxadiazole | Incomplete formation of the 1,2-diacylhydrazine intermediate. | - Ensure the carboxylic acid is fully activated (e.g., as an acid chloride or activated ester) before adding the hydrazide.- Use coupling agents like EDC or TBTU to facilitate amide bond formation.[1][2]- Increase reaction time or temperature for the initial condensation step. |
| Inefficient cyclodehydration of the 1,2-diacylhydrazine intermediate.[3] | - Use a stronger dehydrating agent. Common choices include POCl₃, SOCl₂, P₂O₅, or polyphosphoric acid (PPA).[4] However, these are harsh.- Consider milder, modern reagents like triflic anhydride/triphenylphosphine oxide, TCCA, Deoxo-Fluor, or XtalFluor-E for sensitive substrates.[1][5][6][7]- Increase the reaction temperature or employ microwave irradiation to promote cyclization.[4][8] | |
| Presence of an Unexpected Byproduct with a Similar Mass | Formation of an isomeric 1,2,4-triazole. | The 1,2-diacylhydrazine intermediate can sometimes cyclize to form 1,2,4-triazoles under certain conditions.[9][10] This is more likely if excess hydrazine is present or at very high temperatures. Control stoichiometry carefully and consider milder cyclization conditions. |
| Formation of a 1,3,4-thiadiazole.[5][6] | This is a common side reaction if thiosemicarbazide or a similar sulfur-containing reagent is used.[1][5][6] Ensure the purity of your starting hydrazide. If the synthesis route involves a thiosemicarbazide intermediate, optimize the cyclizing agent (e.g., using I₂/NaOH or TBTU) to favor oxadiazole formation.[2][11] | |
| Difficult Purification of the Final Product | Presence of urea-based byproducts. | If using carbodiimide coupling agents like DCC or EDC for cyclization, insoluble urea byproducts are formed.[2] Filter the reaction mixture before work-up to remove the bulk of the urea. Purification via column chromatography may be necessary. |
| Residual triphenylphosphine oxide. | When using reagents like PPh₃/CCl₃CN or in reactions involving triphenylphosphine oxide as a byproduct (e.g., with triflic anhydride), purification can be challenging.[1][12] Column chromatography with a suitable solvent system is typically required. | |
| Reaction Stalls at the 1,2-Diacylhydrazine Intermediate | The cyclodehydration agent is not potent enough or has degraded. | - Use freshly opened or purified dehydrating agents.- Switch to a more powerful dehydrating agent (see "Low or No Yield" section).- Ensure anhydrous reaction conditions, as water can quench many dehydrating agents.[1] |
| The 1,2-diacylhydrazine is sterically hindered or electronically deactivated. | - More forcing conditions (higher temperature, longer reaction time) may be required.- Microwave-assisted synthesis can be effective in driving difficult cyclizations to completion.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for synthesizing 1,3,4-oxadiazoles from carboxylic acids?
A1: The most common method involves a two-step process. First, a carboxylic acid (or its activated derivative, like an acyl chloride) reacts with a carbohydrazide to form a key intermediate, N,N'-diacylhydrazine.[9][10][13] This intermediate is then subjected to cyclodehydration using a dehydrating agent to form the 1,3,4-oxadiazole ring.[4]
Q2: Which dehydrating agents are recommended for the cyclization step?
A2: A wide range of dehydrating agents can be used, and the choice depends on the substrate's sensitivity and the desired reaction conditions.
-
Harsh/Classical Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and concentrated sulfuric acid (H₂SO₄) are effective but require high temperatures and are not suitable for sensitive functional groups.[4]
-
Milder/Modern Reagents: For substrates with sensitive functionalities, milder reagents are preferred. These include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), triflic anhydride with triphenylphosphine oxide, Burgess reagent, and fluorinating agents like Deoxo-Fluor or XtalFluor-E.[1][7][8] These often allow the reaction to proceed at lower temperatures.[3]
Q3: My synthesis involves an acylthiosemicarbazide intermediate. How can I avoid the formation of the 1,3,4-thiadiazole byproduct?
A3: The formation of a 2-amino-1,3,4-thiadiazole is a major competing side reaction in this case.[1][5][6] To favor the formation of the 2-amino-1,3,4-oxadiazole, specific cyclizing reagents are used. Oxidizing agents like iodine in the presence of a base or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been shown to be effective.[6][8] Alternatively, using a uronium coupling reagent like TBTU can also promote cyclization to the desired oxadiazole.[2]
Q4: Can I run this synthesis as a one-pot reaction?
A4: Yes, one-pot syntheses of 1,3,4-oxadiazoles from carboxylic acids and hydrazides have been developed. These methods typically involve reacting the carboxylic acid and hydrazide with a coupling and/or dehydrating agent in a single vessel.[1] For example, trichloroisocyanuric acid (TCCA) has been used as a mild oxidizing and cyclodehydrating agent for a one-pot synthesis at ambient temperature.[1] Another approach uses N-isocyaniminotriphenylphosphorane (NIITP) to generate the oxadiazole in situ, which can then be functionalized in the same pot.[14][15]
Q5: What are typical yields for 1,3,4-oxadiazole synthesis?
A5: Yields are highly dependent on the substrates and the specific methodology employed. They can range from moderate to excellent. For example, direct cyclization of carboxylic acids with acylhydrazides using agents like POCl₃ can yield products in the 70-93% range.[1][5] Methods involving oxidative cyclization of acylhydrazones can also provide high yields (80-94%).[5] However, if side reactions are prevalent or the substrates are challenging, yields can be lower, sometimes in the 26-60% range.[1][6]
Data Presentation
Table 1: Comparison of Common Cyclodehydration Reagents
| Reagent(s) | Typical Conditions | Yield Range | Advantages | Disadvantages/Byproducts |
| POCl₃, SOCl₂ | Reflux, several hours | Good to Excellent (e.g., 62-93%)[1][5] | Widely available, effective for many substrates. | Harsh, corrosive, not suitable for sensitive molecules. |
| Triflic Anhydride & Triphenylphosphine Oxide | Anhydrous, variable temp. | Wide range (26-96%)[1][6] | Safer alternative to POCl₃. | Byproduct (triphenylphosphine oxide) can be difficult to remove. |
| EDC (Carbodiimide) | Room temperature to mild heating | Good to Excellent (70-92%)[1][8] | Mild conditions. | Forms urea byproducts that require removal.[2] |
| TCCA (Trichloroisocyanuric acid) | Ambient temperature | Good to Excellent | Mild, one-pot procedure, no acid catalyst needed.[1] | Stoichiometric amounts of waste products. |
| XtalFluor-E | Mild conditions | Good to Excellent (75-95%)[1][7] | High-yielding, mild methodology. | Specialized reagent, may not be readily available. |
| Iodine (I₂) / Base | Variable | Good to Excellent (e.g., 75-90%)[6] | Effective for cyclization of acylthiosemicarbazides. | Can be substrate-specific. |
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration of a 1,2-Diacylhydrazine using POCl₃
This protocol is a conventional method adapted from literature procedures.[16]
-
Step A: Synthesis of the 1,2-Diacylhydrazine Intermediate a. Dissolve the starting carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol). b. Add hydrazine hydrate (0.5 eq for symmetrical diacylhydrazines) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC). d. Cool the reaction mixture, and collect the precipitated N,N'-diacylhydrazine by filtration. Wash with cold solvent and dry.
-
Step B: Cyclodehydration to the 1,3,4-Oxadiazole a. To the dried N,N'-diacylhydrazine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) slowly at 0 °C. b. After the addition is complete, heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC. c. After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. d. Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until the mixture is basic (pH 8-9). e. Collect the precipitated solid product by filtration, wash thoroughly with water, and dry. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF).[4]
Visualizations
Caption: Primary synthesis pathway to 1,3,4-oxadiazoles.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N,N'-Diacylhydrazines and their Use in Various Synth...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for cyclization of acylhydrazones to 1,3,4-oxadiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the cyclization of acylhydrazones to 2,5-disubstituted 1,3,4-oxadiazoles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: My reaction shows low or no yield of the desired 1,3,4-oxadiazole. What are the potential causes and solutions?
Potential Causes:
-
Inefficient Oxidizing Agent: The chosen oxidant may not be potent enough for your specific substrate.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time may not be ideal.
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Poor Quality Starting Material: Impurities in the acylhydrazone can inhibit the reaction.
-
Decomposition: The starting material or product might be unstable under the reaction conditions.
Troubleshooting & Optimization:
-
Choice of Oxidant: A wide range of oxidants can be used for this transformation. If one is not working, consider alternatives. Common oxidants include iodine (often with a base like K₂CO₃), (diacetoxyiodo)benzene (PIDA), Dess-Martin periodinane, and ceric ammonium nitrate (CAN).[1][2] Electrochemical methods using mediators like DABCO also provide a mild alternative to stoichiometric oxidants.[3]
-
Solvent Selection: Polar aprotic solvents such as DMSO and DMF are commonly effective.[4][5] Acetonitrile (CH₃CN) is also frequently used, particularly in metal-catalyzed or electrochemical reactions.[3][6]
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Temperature Adjustment: While many methods proceed at room temperature, some substrates may require heating to facilitate cyclization.[5] Monitor the reaction for decomposition at higher temperatures. Microwave-assisted methods can sometimes offer higher yields and shorter reaction times.[7]
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Purification of Acylhydrazone: Ensure the starting acylhydrazone is pure. Even crude acylhydrazone substrates can sometimes be used directly, but purification may be necessary if yields are low.[8]
Q2: I am observing significant side product formation. How can I improve the selectivity?
Potential Causes:
-
Formation of 1,2-Diacylhydrazines: This is a common side product, especially if the reaction conditions are not fully dehydrative or oxidative.[9]
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Competing Cyclization Pathways: When using precursors like thiosemicarbazides, the formation of 2-amino-1,3,4-thiadiazoles can be a major competing reaction.[7]
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Over-oxidation or Degradation: Harsh oxidants or prolonged reaction times can lead to the degradation of the desired product.
Troubleshooting & Optimization:
-
Reagent Selection: For oxidative cyclization of acylhydrazones, iodine is a widely used reagent that is effective and often avoids harsh conditions.[8][10] Transition-metal-free conditions, such as those using iodine or photocatalysis, can reduce side reactions.[1][8]
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Control of Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to conditions that may cause side product formation or degradation.
-
pH and Base: The choice and amount of base are critical. For iodine-mediated reactions, K₂CO₃ is a common and effective choice.[5][8] For other systems, bases like DBU may be required, but their strength should be optimized to avoid decomposition.[9]
Q3: The conversion of my starting acylhydrazone is incomplete. How can I drive the reaction to completion?
Potential Causes:
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Insufficient Reagent: The amount of oxidant or catalyst may be too low.
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached.
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Reversibility: In some cases, intermediates may revert to the starting material.
Troubleshooting & Optimization:
-
Increase Reagent Stoichiometry: For reactions using stoichiometric oxidants like iodine, ensure at least a stoichiometric amount is used. An excess may be required to drive the reaction to completion.[5] For catalytic systems, catalyst loading may need to be optimized.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Continuous flow reactors at elevated temperatures can sometimes improve conversion and yield.[5]
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Use of Additives: In some cases, additives can facilitate the reaction. For example, in dehydrative cyclizations of diacylhydrazines (an alternative route), reagents like POCl₃ or SOCl₂ are used to ensure complete conversion.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for the cyclization of acylhydrazones to 1,3,4-oxadiazoles? The oxidative cyclization of N-acylhydrazones is one of the most prevalent methods.[9] A highly reliable and frequently cited method involves using molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMSO.[8][10] This method is valued for being transition-metal-free and tolerant of various functional groups.[8][10] Other effective oxidants include Dess-Martin periodinane, (diacetoxyiodo)benzene, and Chloramine-T.[1][12] Photocatalytic and electrochemical methods are emerging as mild and efficient alternatives.[1][3]
Q2: Can I perform this synthesis as a one-pot reaction starting from an aldehyde and a hydrazide? Yes, several one-pot procedures have been developed. These methods typically involve the initial condensation of an aldehyde with a hydrazide to form the acylhydrazone intermediate in situ, followed by the addition of an oxidizing agent to effect the cyclization without isolating the intermediate.[8] This approach is efficient and can simplify the overall synthetic process.
Q3: What functional groups are generally well-tolerated in this reaction? Modern oxidative cyclization methods exhibit good functional group tolerance.[8] Halogens (F, Cl, Br), nitro groups, ethers (e.g., methoxy), and alkyl groups are typically well-tolerated on the aromatic rings of the acylhydrazone. Heterocyclic substrates, such as those containing pyridine and thiophene, are also often compatible.[3][5] However, substrates with easily oxidizable groups (like free phenols or certain nitrogen heterocycles) may require specific, milder conditions, such as those used in electrochemical synthesis.[3]
Q4: My substrate is poorly soluble in common solvents like DMSO or acetonitrile. What are my options? If solubility is an issue, you can try a co-solvent system or explore alternative solvents like 1,4-dioxane.[4] In some cases, heating the mixture can improve solubility enough for the reaction to proceed. For methods using an insoluble base like K₂CO₃, vigorous stirring is essential. Continuous flow setups using packed bed reactors can also overcome issues related to insoluble reagents.[5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for optimizing the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Table 1: Screening of Oxidants for Acylhydrazone Cyclization
| Entry | Oxidant | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Iodine | K₂CO₃ | DMSO | 57% | [5] |
| 2 | NCS | DBU | DCM | 31% | [5] |
| 3 | Sodium Periodate | K₂CO₃ | DMSO | N.D. | [5] |
| 4 | Oxone | K₂CO₃ | DMSO | N.D. | [5] |
N.D. = Not Detected. Conditions based on a model acylhydrazone substrate.
Table 2: Optimization of Iodine-Mediated Cyclization in Continuous Flow
| Entry | Iodine (Equivalents) | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1.5 | 80 | 20 | 81% | [5] |
| 2 | 1.5 | 100 | 20 | 90% | [5] |
| 3 | 1.5 | 120 | 20 | 85% | [5] |
| 4 | 1.2 | 100 | 20 | 80% | [5] |
| 5 | 2.0 | 100 | 20 | 88% | [5] |
Reaction performed on a substituted acylhydrazone in DMSO (0.25 M).
Experimental Protocols
Protocol 1: General Procedure for Iodine-Mediated Oxidative Cyclization [8][10]
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To a solution of the acylhydrazone (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).
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Add molecular iodine (I₂, 1.2 mmol) to the mixture in portions at room temperature.
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Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 80 °C) and monitor the progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold water.
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If a precipitate forms, collect the solid by filtration, wash with water and then a saturated solution of sodium thiosulfate to remove excess iodine, and dry.
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If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Mediated Electrochemical Synthesis [3]
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To a 5 mL ElectraSyn 2.0 reaction vessel equipped with a stirrer bar, add the acylhydrazone (0.25 mmol, 1 equiv.), 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.25 mmol, 1 equiv.), and tetraethylammonium tetrafluoroborate (0.25 mmol, 1 equiv.).
-
Add acetonitrile (3.6 mL) as the solvent.
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Electrolyze the reaction mixture at room temperature under a constant current of 5 mA using a graphite anode and a platinum foil cathode.
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Continue electrolysis with stirring (400 rpm) until a total charge of 3 F·mol⁻¹ has passed.
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After completion, remove the solvent under reduced pressure.
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Purify the resulting residue by flash column chromatography on silica gel to obtain the desired 1,3,4-oxadiazole.
Visualizations
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles from aldehydes and acyl hydrazides.
Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole synthesis.
References
- 1. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
stability issues of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound in solution.
Q1: I am observing a rapid loss of my compound in solution. What are the likely causes?
A1: Rapid degradation of this compound is often linked to the pH of the solution. The 1,3,4-oxadiazole ring, while generally more stable than its other isomers, is susceptible to cleavage under certain conditions.[1][2]
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Strongly Basic Conditions (pH > 9): The molecule is particularly vulnerable to nucleophilic attack by hydroxide ions, which can lead to the cleavage of the oxadiazole ring.[1][2]
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Strongly Acidic Conditions (pH < 2): In highly acidic environments, the nitrogen atoms in the oxadiazole ring can become protonated, activating the ring towards nucleophilic attack by water or other nucleophiles present in the solution, which can also result in ring opening.
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Presence of Nucleophiles: Solutions containing strong nucleophiles other than hydroxide can also promote degradation.
To troubleshoot, we recommend verifying the pH of your solution and avoiding extremes. For initial experiments, maintaining a pH range of 3-5 is advisable, as this is often where similar heterocyclic compounds exhibit maximum stability.[3]
Q2: My compound seems to be precipitating out of solution. How can I improve its solubility while maintaining stability?
A2: this compound is a carboxylic acid, and its solubility is highly dependent on the pH of the solution.
-
In acidic to neutral aqueous solutions: The carboxylic acid group will be protonated, leading to lower solubility.
-
In basic aqueous solutions: The carboxylic acid will be deprotonated to its carboxylate form, which is significantly more soluble in water.
However, as noted in Q1, high pH can cause degradation. Therefore, a careful balance is required. To improve solubility, you can:
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Prepare a stock solution in an organic solvent such as DMSO or DMF.
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For aqueous buffers, try to find a compromise pH (e.g., pH 6-7.5) where the compound is sufficiently soluble and the rate of degradation is acceptably low for the duration of your experiment. It is crucial to experimentally determine the stability at your desired pH.
Q3: I am seeing unexpected peaks in my HPLC or LC-MS analysis. What could they be?
A3: Unexpected peaks are likely degradation products. Based on the known reactivity of the 1,3,4-oxadiazole ring, a common degradation pathway is hydrolysis, which would cleave the ring. A potential primary degradation product from hydrolysis is N-benzoyl-N'-oxalyl-hydrazine. It is also possible to observe further degradation of this initial product.
To confirm the identity of these peaks, we recommend conducting forced degradation studies (see Experimental Protocols section) and using mass spectrometry to determine the mass of the unknown peaks and propose their structures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: The 1,3,4-oxadiazole ring is known for its good thermal and chemical stability compared to other oxadiazole isomers.[1]
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Aprotic Organic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is expected to be stable in dry aprotic solvents. The absence of proton donors like water minimizes the risk of hydrolysis.[3]
-
Protic Organic Solvents (e.g., Methanol, Ethanol): In protic solvents, there is a higher risk of solvolysis, especially at elevated temperatures or in the presence of acid or base catalysts.
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Aqueous Solutions: Stability is highly pH-dependent. As a general guideline, aqueous solutions should be freshly prepared. For storage, freezing (-20°C or -80°C) is recommended, but freeze-thaw cycles should be minimized.
Q2: How should I store solutions of this compound?
A2: For optimal stability:
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Short-term (≤ 24 hours): Store at 2-8°C in a neutral to slightly acidic buffer (pH 5-7). Protect from light.
-
Long-term: Prepare concentrated stock solutions in dry DMSO or DMF, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.
Q3: Does temperature or light affect the stability of this compound?
A3: While the 1,3,4-oxadiazole ring itself is thermally stable, prolonged exposure to high temperatures in solution can accelerate degradation, particularly hydrolysis. Photostability has not been extensively reported, but as with most complex organic molecules, it is good laboratory practice to protect solutions from light to prevent potential photodegradation.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is for example purposes only.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C.
| pH | Incubation Time (hours) | % Remaining Parent Compound |
| 2.0 | 24 | 85.2 |
| 5.0 | 24 | 98.5 |
| 7.4 | 24 | 92.1 |
| 10.0 | 24 | 65.7 |
Table 2: Effect of Solvent on the Stability of this compound at 50°C.
| Solvent | Incubation Time (hours) | % Remaining Parent Compound |
| Acetonitrile (dry) | 48 | 99.5 |
| Acetonitrile/Water (1:1) | 48 | 90.3 |
| Methanol | 48 | 94.8 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
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Objective: To quantify the amount of this compound remaining in a sample over time.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
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2-15 min: 10% to 90% B
-
15-18 min: 90% B
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18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or experimentally determined λmax).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a calibration curve using standards of known concentrations.
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At each time point of the stability study, take an aliquot of the sample.
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Quench the reaction if necessary (e.g., by neutralizing the pH).
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Dilute the sample to fall within the range of the calibration curve.
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Inject the sample onto the HPLC system.
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Calculate the concentration of the remaining parent compound by comparing its peak area to the calibration curve.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
Caption: Experimental workflow for a pH-dependent stability study.
Caption: Troubleshooting logic for identifying unknown peaks.
Caption: Simplified hypothetical degradation pathway via hydrolysis.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 1,3,4-Oxadiazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during biological assays.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My 1,3,4-oxadiazole compound precipitates from the aqueous assay buffer when I dilute it from a DMSO stock solution.
-
Question: What is causing this precipitation?
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Answer: This is a common phenomenon known as "precipitation upon dilution." Your 1,3,4-oxadiazole derivative is likely soluble in the organic solvent (DMSO) but has low solubility in the aqueous buffer of your assay. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration surpasses its solubility limit in the mixed solvent system, leading to precipitation. The solubility of 1,3,4-oxadiazoles in water is highly dependent on the nature of the substituents on the heterocyclic ring; aryl substituents, in particular, can significantly decrease aqueous solubility.[1]
-
Question: How can I prevent this precipitation?
-
Answer: You can try several approaches:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) to minimize its impact on the assay while maintaining your compound's solubility.
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Use a Co-solvent: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG). This can sometimes improve the compound's solubility in the final aqueous solution.
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Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes prevent the compound from precipitating.
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Formulation Strategies: If the above methods are insufficient, you will need to employ more advanced formulation strategies to enhance the aqueous solubility of your compound. These are discussed in the FAQs and Experimental Protocols sections below.
-
Problem 2: I am observing inconsistent and non-reproducible results in my biological assays with the same batch of my 1,3,4-oxadiazole derivative.
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Question: What could be the cause of this variability?
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Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may fluctuate between experiments due to incomplete dissolution or precipitation over time.
-
Question: How can I improve the reproducibility of my experiments?
-
Answer:
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm that the compound is fully dissolved. Sonication or gentle warming might be necessary.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound from a concentrated stock solution just before each experiment.
-
Solubility Assessment: Perform a preliminary solubility test to determine the approximate solubility of your compound in the assay buffer. This will help you to work with concentrations that are well within the soluble range.
-
Frequently Asked Questions (FAQs)
Q1: Why are many 1,3,4-oxadiazole derivatives poorly soluble in water?
A1: The poor water solubility of many 1,3,4-oxadiazole derivatives is primarily due to their chemical structure. The 1,3,4-oxadiazole ring itself is a neutral, heteroaromatic system. When substituted with large, nonpolar groups, particularly aromatic (aryl) rings, the overall lipophilicity of the molecule increases, making it less soluble in polar solvents like water.[1] In contrast, 1,3,4-oxadiazoles with small alkyl substituents, like methyl groups, can be completely water-soluble.[1]
Q2: What are the main strategies to improve the solubility of my 1,3,4-oxadiazole compound for biological assays?
A2: There are three primary approaches to enhance the solubility of your compound:
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Formulation-Based Strategies: These methods involve the use of excipients to increase the apparent solubility of the compound without chemically modifying it. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and the preparation of nanosuspensions.
-
Chemical Modification Strategies: This approach involves altering the chemical structure of the 1,3,4-oxadiazole derivative to introduce more polar or ionizable groups. The most common method is the synthesis of a prodrug.
-
Particle Size Reduction: By reducing the particle size of the solid compound, the surface area-to-volume ratio is increased, which can lead to a faster dissolution rate. This is typically achieved through micronization or nanonization.
Q3: Can you provide an overview of common formulation strategies?
A3:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) can significantly increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate poorly soluble compounds in their hydrophobic core, thereby increasing their apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range and stabilizing the nanoparticles in a liquid medium with surfactants or polymers. This dramatically increases the surface area, leading to a higher dissolution rate and saturation solubility.
Q4: What is a prodrug and how can it improve solubility?
A4: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. To improve solubility, a poorly soluble 1,3,4-oxadiazole can be chemically modified by attaching a polar or ionizable promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain). This increases the overall polarity of the molecule, enhancing its aqueous solubility. Once administered, the promoiety is cleaved, releasing the active 1,3,4-oxadiazole at the site of action.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Co-solvent Formulation
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Solvent Selection: Choose a water-miscible organic solvent in which your 1,3,4-oxadiazole compound is highly soluble (e.g., DMSO, ethanol, PEG 400).
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Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in the selected organic solvent. Ensure the compound is completely dissolved; sonication or gentle warming may be applied if necessary.
-
Serial Dilution: Perform serial dilutions of the stock solution with the same organic solvent to create a range of concentrations.
-
Assay Plate Preparation: Add a small, fixed volume of each diluted stock solution to your assay wells.
-
Aqueous Buffer Addition: Add the aqueous assay buffer to the wells to reach the final desired concentration of your compound. Ensure the final concentration of the organic solvent is low and consistent across all wells and does not interfere with the assay.
Protocol 2: General Procedure for Preparing a Nanosuspension by Precipitation
-
Solvent and Anti-Solvent Selection: Dissolve the 1,3,4-oxadiazole compound in a suitable organic solvent (e.g., acetone, ethanol). The aqueous assay buffer will typically serve as the anti-solvent.
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Stabilizer Solution: Prepare a solution of a suitable stabilizer (e.g., a poloxamer, polysorbate, or lecithin) in the anti-solvent.
-
Precipitation: Under high-speed homogenization or stirring, rapidly inject the organic solution of the compound into the stabilizer-containing anti-solvent.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure the quality and stability of the formulation.
Quantitative Data Summary
The following table provides examples of calculated aqueous solubility (Log S) for a series of 1,3,4-oxadiazole derivatives, illustrating the impact of different substituents on solubility.
| Compound ID | Substituents | Log S | Predicted Solubility |
| 4a-4g | Benzothiazole-containing | < -6 | Poor |
| 4h-4l | Phenyl-containing | -4.58 to -7.05 | Moderate to Poor |
Data adapted from a study on the anticancer activity of novel 1,3,4-oxadiazole derivatives.
Visualizations
Logical Workflow for Solubility Enhancement
Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.
Overview of Solubility Enhancement Strategies
Caption: Key strategies for overcoming the poor solubility of 1,3,4-oxadiazole compounds.
References
alternative reagents for the synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for alternative synthetic routes, and visualizations to clarify complex procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common precursors are benzohydrazide and a derivative of oxalic acid, such as diethyl oxalate or oxalyl chloride. Alternatively, one can synthesize the corresponding ethyl ester, ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, and then hydrolyze it to the carboxylic acid.
Q2: I am getting a low yield in my cyclization step. What are the possible reasons?
A2: Low yields in the formation of the 1,3,4-oxadiazole ring can be due to several factors. Incomplete dehydration is a common issue. Ensure your dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) is fresh and used in the correct stoichiometric amount. The reaction temperature and time are also critical; insufficient heat or reaction time may lead to incomplete cyclization, while excessive heat can cause decomposition. Purity of the starting materials is also crucial, as impurities can lead to side reactions.
Q3: I am observing the formation of a significant amount of N,N'-dibenzoylhydrazine as a byproduct. How can I minimize this?
A3: The formation of N,N'-dibenzoylhydrazine suggests a side reaction of your benzohydrazide starting material. This can occur if the reaction conditions are not optimal for the desired cyclization. Ensure that the oxalic acid derivative is added in a controlled manner and that the reaction temperature is appropriate for the formation of the oxadiazole ring. Using a milder cyclizing agent or optimizing the reaction stoichiometry can also help to minimize this side product.
Q4: What is the best method for purifying the final product, this compound?
A4: Purification is typically achieved through recrystallization. A common solvent system for recrystallization is ethanol or an ethanol/water mixture. The crude product is dissolved in hot ethanol, and then water is added until turbidity is observed. Upon cooling, the purified carboxylic acid should precipitate. The purity of the final product can be confirmed by measuring its melting point and using analytical techniques such as NMR and IR spectroscopy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (starting materials remain). | 1. Insufficient reaction time or temperature. 2. Inactive dehydrating agent. | 1. Increase the reflux time or temperature gradually, monitoring the reaction by TLC. 2. Use a fresh bottle of phosphorus oxychloride or an alternative dehydrating agent like thionyl chloride. |
| Formation of multiple unidentified side products. | 1. Reaction temperature is too high, leading to decomposition. 2. Impure starting materials. | 1. Lower the reaction temperature and extend the reaction time. 2. Purify the benzohydrazide and diethyl oxalate before use. |
| Product is an oil and difficult to crystallize. | Presence of impurities or residual solvent. | Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) before attempting crystallization. |
Problem 2: Incomplete Hydrolysis of the Ester
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting ester in the final product after hydrolysis. | 1. Insufficient amount of base (e.g., LiOH, NaOH). 2. Short reaction time. | 1. Increase the molar excess of the base. 2. Extend the reaction time and monitor the disappearance of the ester spot by TLC. |
| Decomposition of the oxadiazole ring during hydrolysis. | Harsh basic conditions (high concentration of base or high temperature). | Use a milder base like lithium hydroxide (LiOH) at room temperature. Avoid excessive heating. |
| Difficulty in precipitating the carboxylic acid after acidification. | Product is too soluble in the aqueous/organic mixture. | After acidification, extract the product into an organic solvent like ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure. |
Experimental Protocols
Below are detailed methodologies for alternative synthetic routes to this compound.
Protocol 1: Synthesis via Ethyl Ester Intermediate and Subsequent Hydrolysis
This is a two-step process involving the synthesis of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate followed by its hydrolysis.
Step 1: Synthesis of Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzohydrazide (1 equivalent) and diethyl oxalate (1.5 equivalents).
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the mixture under cooling in an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl). The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: One-Pot Synthesis from Benzoic Acid using NIITP
This modern approach allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles in a single pot.[1] While this protocol is for a general 2,5-disubstituted oxadiazole, it can be adapted. To obtain the desired carboxylic acid, a subsequent hydrolysis step of a suitable ester precursor synthesized via this method would be necessary.
-
Oxadiazole Formation: In a dry Schlenk tube under a nitrogen atmosphere, combine the starting carboxylic acid (e.g., benzoic acid, 1.0 equivalent) and N-isocyaniminotriphenylphosphorane (NIITP, 1.1 equivalents).[1]
-
Solvent and Heating: Add anhydrous 1,4-dioxane and heat the mixture at 80°C for 3 hours.[1]
-
Coupling Reaction: After cooling, add the second coupling partner (e.g., an aryl iodide for C-C coupling, not directly applicable for the carboxylic acid synthesis but illustrates the method's versatility), a copper(I) iodide catalyst, a ligand (e.g., 1,10-phenanthroline), and a base (e.g., cesium carbonate).[1]
-
Final Reaction: Heat the mixture at 110°C for 18 hours.[1]
-
Work-up and Purification: After cooling, the reaction is filtered through a silica plug and the product is purified by column chromatography.[1]
Visualizations
Experimental Workflow: Synthesis via Ester Hydrolysis
Caption: A two-step workflow for the synthesis of the target carboxylic acid.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical flow for troubleshooting low product yield.
Signaling Pathways and Biological Context
While this compound is primarily a synthetic intermediate, the 1,3,4-oxadiazole scaffold it contains is a "privileged structure" in medicinal chemistry. This means that this heterocyclic ring system is frequently found in compounds with a wide range of biological activities.[2][3]
Derivatives of 1,3,4-oxadiazoles have been reported to exhibit activities including:
-
Antimicrobial
-
Anticancer
-
Anti-inflammatory
-
Antiviral
-
Anticonvulsant
The synthesis of this compound provides a key building block for the development of novel therapeutic agents. The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, to create a library of new compounds for biological screening. Therefore, while this specific molecule may not have a direct role in signaling pathways, it is a crucial precursor for the synthesis of molecules that do. The development of efficient and reliable synthetic routes to this compound is therefore of significant interest to the drug discovery community.
References
avoiding decomposition of 1,3,4-oxadiazole ring during synthesis
Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on avoiding the decomposition of the 1,3,4-oxadiazole ring during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of 1,3,4-oxadiazole ring decomposition during synthesis?
A1: The 1,3,4-oxadiazole ring is susceptible to decomposition under harsh reaction conditions. The primary causes include:
-
Strongly acidic or basic conditions: The ring is prone to nucleophilic attack at the C2 and C5 positions, which is often catalyzed by acids or bases and can lead to ring cleavage.[1]
-
High temperatures: While the 1,3,4-oxadiazole ring is generally thermally stable, prolonged exposure to high temperatures, especially in the presence of strong acids or bases, can promote decomposition.
-
Harsh dehydrating agents: Reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA), while effective for cyclization, can also promote side reactions and decomposition if not used under carefully controlled conditions.[2][3]
Q2: How can I minimize the risk of decomposition when using strong dehydrating agents like POCl₃?
A2: When using potent dehydrating agents, the following precautions are recommended:
-
Control the temperature: Carry out the reaction at the lowest effective temperature.
-
Optimize reaction time: Monitor the reaction progress closely (e.g., by TLC) to avoid prolonged reaction times once the formation of the product is complete.
-
Use a suitable solvent: An inert solvent can help to moderate the reaction.
-
Careful workup: Quenching the reaction mixture by pouring it onto crushed ice can help to rapidly neutralize the strong acid and minimize product degradation.[2]
Q3: Are there milder alternatives to harsh dehydrating agents?
A3: Yes, several milder reagents can be used for the cyclodehydration step, reducing the risk of ring decomposition. These include:
-
Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for promoting cyclization under milder conditions.[4]
-
Burgess Reagent: This reagent is known to facilitate cyclodehydration under neutral and mild conditions.
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Triphenylphosphine (PPh₃) in combination with tetrahalomethanes (CX₄): This system can be used for Robinson-Gabriel-type cyclizations.[4]
-
Trichloroisocyanuric acid (TCCA): TCCA can be used as a mild oxidizing and cyclodehydrating agent in a one-pot synthesis from hydrazides and carboxylic acids at ambient temperature.[4]
Q4: Can the substituents on the 1,3,4-oxadiazole ring influence its stability?
A4: Yes, the nature of the substituents at the C2 and C5 positions can significantly impact the stability of the ring. Aryl groups are known to increase the stability of the 1,3,4-oxadiazole ring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,3,4-oxadiazoles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired 1,3,4-oxadiazole | Decomposition of the starting material or product. | - Switch to a milder dehydrating agent (e.g., EDC, Burgess reagent).- Lower the reaction temperature and shorten the reaction time.- Ensure anhydrous conditions, as water can lead to hydrolysis of intermediates or the final product. |
| Incomplete cyclization. | - Increase the reaction time or temperature cautiously, while monitoring for product decomposition.- Use a more efficient dehydrating agent, but with careful control of reaction conditions.- Consider microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.[1] | |
| Formation of multiple side products | Side reactions promoted by harsh reagents. | - Use a milder and more selective dehydrating agent.- Optimize the stoichiometry of the reactants.- Purify the intermediate diacylhydrazine before the cyclization step. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or decomposition products. | - Optimize the reaction conditions to drive the reaction to completion and minimize decomposition.- Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Inconsistent yields | Variability in reaction conditions. | - Ensure strict control over reaction parameters such as temperature, reaction time, and reagent purity.- Maintain an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture. |
Experimental Protocols
Below are examples of detailed experimental protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using both conventional and milder methods.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles using POCl₃ (A Conventional Method)
This protocol describes the cyclization of a diacylhydrazine intermediate using phosphorus oxychloride.
Step 1: Synthesis of the Diacylhydrazine Intermediate
-
To a solution of acylhydrazide (1 equivalent) in a suitable solvent (e.g., THF), add the desired acyl chloride (1 equivalent) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a saturated aqueous NaHCO₃ solution and then extract with ethyl acetate. The organic layer is then dried and concentrated to yield the diacylhydrazine.[2]
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole
-
Reflux the diacylhydrazine intermediate in an excess of phosphorus oxychloride (POCl₃) for the required amount of time (monitor by TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃).
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[2]
Protocol 2: Mild, One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles using TCCA
This protocol utilizes trichloroisocyanuric acid (TCCA) for a one-pot synthesis at room temperature.
-
To a stirred solution of a carboxylic acid (1 mmol) and a hydrazide (1 mmol) in an appropriate solvent (e.g., dichloromethane or acetonitrile), add TCCA (0.5 mmol) in one portion at room temperature.
-
Stir the reaction mixture at ambient temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂SO₃.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.[4]
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
| Dehydrating Agent | Typical Reaction Conditions | Yields | Remarks |
| POCl₃ | Reflux | Good to excellent | Harsh conditions, may cause decomposition.[2] |
| PPA | High temperature | Good | Harsh conditions, difficult workup. |
| SOCl₂ | Reflux | Good | Harsh and corrosive reagent.[4] |
| EDC | Room temperature or slightly elevated | Good to excellent | Mild conditions, suitable for sensitive substrates.[4] |
| Burgess Reagent | Room temperature | Good to excellent | Mild and neutral conditions. |
| TCCA | Room temperature | High | Mild, one-pot procedure.[4] |
| PPh₃/CX₄ | 60 °C | High | Robinson-Gabriel type cyclization.[4] |
Visualizations
Below are diagrams illustrating key concepts in 1,3,4-oxadiazole synthesis.
Caption: Factors leading to the decomposition of the 1,3,4-oxadiazole ring.
Caption: Troubleshooting workflow for low yield in 1,3,4-oxadiazole synthesis.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Technical Support Center: Purification of Oxazole Carboxylic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oxazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying oxazole carboxylic acids?
Researchers often face several challenges during the purification of oxazole carboxylic acids, primarily stemming from their chemical properties. These include:
-
High Polarity: The carboxylic acid group imparts high polarity, which can lead to issues with solubility and chromatographic separation, often causing streaking on TLC plates.[1][2]
-
Compound Instability: Certain derivatives, particularly 5-hydroxyoxazole-4-carboxylic acids, are susceptible to degradation through hydrolytic ring-opening and decarboxylation. This instability is often exacerbated by exposure to silica gel during chromatography.[3][4]
-
Moisture Sensitivity: Some oxazole derivatives are sensitive to moisture, which can complicate handling and purification procedures.[3][4]
-
Byproduct Removal: Syntheses can generate byproducts that are difficult to separate from the desired product. A common example is the formation of triphenylphosphine oxide when triphenylphosphine is used as a reagent, which can complicate the workup and purification process.[3]
-
Low Synthetic Yields: When synthetic yields are low, isolating a pure product becomes more critical and challenging.[3]
Q2: What is a general purification strategy for oxazole carboxylic acids?
A multi-step approach is often the most effective strategy for purifying oxazole carboxylic acids. The general workflow typically involves an initial aqueous workup followed by one or more chromatographic or crystallization steps.
Caption: General workflow for the purification of oxazole carboxylic acids.
Troubleshooting Guides
Issue 1: Low recovery after silica gel column chromatography.
| Potential Cause | Troubleshooting Action |
| Degradation on Silica Gel | Some oxazole carboxylic acids, especially those with electron-donating groups like a 5-hydroxy substituent, are unstable on the acidic surface of silica gel.[3][4] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-flushing the column with an eluent containing a small amount of triethylamine (1-2%).[3][5] Reversed-phase chromatography is also a viable alternative.[3] |
| Irreversible Adsorption | The polar carboxylic acid can strongly interact with the silica surface, leading to poor elution. To mitigate this, add a small amount of a competitive polar solvent, such as acetic acid or formic acid (0.1-1%), to the mobile phase.[3][6] This helps to improve peak shape and recovery. |
| Inappropriate Solvent System | The chosen eluent may not be optimal for your compound. Use TLC to screen various solvent systems. A gradient elution, starting from a non-polar solvent and gradually increasing the polarity, is often effective.[3] |
Issue 2: Persistent impurity with a similar polarity to the product.
| Potential Impurity | Identification and Removal Strategy |
| Unhydrolyzed Ester Precursor | This impurity will have a higher R_f value (less polar) on a TLC plate compared to the carboxylic acid.[1] To address this, ensure the hydrolysis step of the synthesis goes to completion by extending the reaction time or increasing the amount of base.[1] If the impurity persists, recrystallization can be an effective separation method due to differences in solubility. |
| Decarboxylation Product | This byproduct is less polar than the desired carboxylic acid. Its formation can be minimized by avoiding excessive heat during the reaction and purification steps.[1] |
| Starting Materials or Other Byproducts | If the impurity and product have very similar polarities, chromatographic separation can be challenging.[3] In such cases, derivatization of the carboxylic acid to an ester can alter its polarity, potentially allowing for easier separation from the non-acidic impurity. The ester can then be hydrolyzed back to the carboxylic acid. |
Issue 3: Streaking or tailing of the product spot on the TLC plate.
This is a common issue for polar compounds like carboxylic acids on silica gel.
Caption: A decision tree for troubleshooting TLC streaking issues.
Adding a small amount of acetic or formic acid to the eluent can suppress the ionization of the carboxylic acid, leading to a more compact spot.[1][6] Ensure the compound is fully dissolved in the spotting solvent; if solubility is an issue, a more polar solvent may be needed for spotting, which should then be allowed to fully evaporate before developing the plate.[7]
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the oxazole carboxylic acid from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash (Optional): If basic impurities are present, wash the organic solution with a dilute acid (e.g., 1M HCl) to remove them.
-
Base Wash (Product Extraction): Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide).[3] The oxazole carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[3]
-
Separation: Carefully separate the aqueous layer containing the salt of your product.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) to a pH of 3-4.[8][9] The oxazole carboxylic acid will precipitate out or become fully protonated for extraction.
-
Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent like sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.[3]
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides a good separation and an R_f value of approximately 0.2-0.3 for the desired compound.[5] Common solvent systems include gradients of n-hexane/ethyl acetate or dichloromethane/methanol.[3] For carboxylic acids, adding 0.1-1% acetic or formic acid to the eluent is recommended to improve peak shape.[3][6]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully load it onto the top of the packed column.[3][10]
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Typical Values / Conditions | Notes |
| TLC R_f Values | Product (Acid): 0.2 - 0.4Ester Precursor: 0.6 - 0.8 | In a moderately polar eluent system (e.g., 3:7 to 4:6 ethyl acetate/hexane).[11] The carboxylic acid will be significantly more polar (lower R_f) than its corresponding ester.[11] |
| Acid-Base Extraction pH | Base Wash: pH > 8 (using NaHCO₃ or NaOH)Acidification: pH < 4 (using HCl) | The pH for the base wash should be at least 2 units above the pKa of the carboxylic acid. The pH for acidification should be at least 2 units below the pKa. |
| Column Chromatography Modifiers | Acidic Modifier: 0.1 - 1% Acetic Acid or Formic AcidBasic Modifier (for deactivation): 1 - 2% Triethylamine | Acidic modifiers are added to the eluent to suppress ionization of the carboxylic acid.[3][6] Basic modifiers are used to pre-treat the silica gel to prevent degradation of sensitive compounds.[5] |
| Purification Yields | Saponification: 65% - 70%[4]Oxazole formation: 70% - 97%[12] | Yields are highly dependent on the specific substrate and reaction conditions. The provided values are examples from the literature and may not be representative of all syntheses. |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Prowess of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among the heterocyclic compounds, 1,3,4-oxadiazoles and their bioisosteric analogues, 1,3,4-thiadiazoles, have emerged as privileged structures, demonstrating a broad spectrum of antimicrobial activities. This guide provides an objective comparison of the antimicrobial performance of these two important classes of compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Data Presentation: A Quantitative Comparison
The antimicrobial efficacy of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative derivatives against a panel of pathogenic bacteria and fungi, offering a side-by-side comparison of their potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound ID | Heterocycle | R Group | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| OXD-1 | 1,3,4-Oxadiazole | 4-Chlorophenyl | 16 | 32 | 64 | 128 | [1] |
| THD-1 | 1,3,4-Thiadiazole | 4-Chlorophenyl | 8 | 16 | 32 | 64 | [1] |
| OXD-2 | 1,3,4-Oxadiazole | 2,4-Dichlorophenyl | 8 | 16 | 32 | 64 | [2] |
| THD-2 | 1,3,4-Thiadiazole | 2,4-Dichlorophenyl | 4 | 8 | 16 | 32 | [2] |
| OXD-3 | 1,3,4-Oxadiazole | 4-Nitrophenyl | 32 | 64 | 128 | >256 | [3] |
| THD-3 | 1,3,4-Thiadiazole | 4-Nitrophenyl | 16 | 32 | 64 | 128 | [3] |
| Ciprofloxacin | - | - | 1 | 0.5 | 0.25 | 0.5 | [1][2] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound ID | Heterocycle | R Group | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference |
| OXD-4 | 1,3,4-Oxadiazole | Naphthyl | 32 | 64 | 128 | [4] |
| THD-4 | 1,3,4-Thiadiazole | Naphthyl | 16 | 32 | 64 | [4] |
| OXD-5 | 1,3,4-Oxadiazole | 4-Fluorophenyl | 16 | 32 | 64 | [5] |
| THD-5 | 1,3,4-Thiadiazole | 4-Fluorophenyl | 8 | 16 | 32 | [5] |
| Fluconazole | - | - | 8 | 16 | 32 | [4][5] |
From the presented data, a general trend emerges where 1,3,4-thiadiazole derivatives often exhibit lower MIC values, suggesting a higher potency compared to their corresponding 1,3,4-oxadiazole analogues with the same substituent. This is often attributed to the sulfur atom in the thiadiazole ring, which can enhance lipophilicity and facilitate cell membrane penetration.[5] However, the antimicrobial activity is highly dependent on the nature of the substituent 'R', with electron-withdrawing groups and bulky aromatic moieties often influencing the potency.
Experimental Protocols: Methodologies for Antimicrobial Screening
The following are detailed methodologies for the key experiments commonly cited in the evaluation of antimicrobial activity for these compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microorganism: A pure culture of the test microorganism grown overnight.
-
Test Compounds: Stock solutions of the 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
b. Procedure:
-
A serial two-fold dilution of the test compounds is performed in the microtiter plates using the appropriate broth to achieve a range of concentrations.
-
The inoculum is prepared by adjusting the turbidity of the microbial suspension to match a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Microorganism: A standardized inoculum of the test microorganism (0.5 McFarland).
-
Test Compounds: Solutions of the test compounds at a known concentration.
-
Equipment: Sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes.
b. Procedure:
-
The surface of the agar plate is uniformly inoculated with the standardized microbial suspension using a sterile cotton swab.
-
Wells are created in the agar using a sterile cork borer.
-
A fixed volume (e.g., 50-100 µL) of the test compound solution is added to each well.
-
A well containing the solvent used to dissolve the compounds serves as a negative control, and a standard antibiotic solution is used as a positive control.
-
The plates are allowed to stand for a period to allow for diffusion of the compounds into the agar.
-
The plates are then incubated under the same conditions as the broth microdilution method.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for antimicrobial screening of novel compounds.
Caption: Antifungal mechanism via inhibition of the ergosterol biosynthesis pathway.
Caption: General chemical scaffolds of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
Concluding Remarks
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds represent promising avenues for the development of novel antimicrobial agents. While 1,3,4-thiadiazole derivatives often show enhanced in vitro potency, the ease of synthesis and modification of the 1,3,4-oxadiazole ring makes it an equally attractive candidate. The antifungal mechanism for many derivatives of both classes appears to converge on the inhibition of ergosterol biosynthesis, a well-validated fungal-specific target. For antibacterial activity, interference with essential enzymes like DNA gyrase and peptide deformylase has been suggested, indicating multiple potential modes of action.[6]
Further research focusing on the synthesis of hybrid molecules incorporating both scaffolds, as well as detailed structure-activity relationship (SAR) studies, will be crucial in optimizing the antimicrobial efficacy and pharmacokinetic properties of these compounds. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in the ongoing search for next-generation antimicrobial drugs.
References
- 1. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of compounds structurally related to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid. Due to the absence of a published crystal structure for the title compound, this document leverages available data from analogous structures to offer insights into its expected solid-state conformation. Furthermore, a detailed, generalized experimental protocol for single-crystal X-ray diffraction is presented to aid researchers in the structural validation of novel oxadiazole derivatives.
Comparative Crystallographic Data of 5-Phenyl-1,3,4-oxadiazole Derivatives
To provide a basis for structural validation, the following table summarizes key crystallographic parameters from published structures of closely related 5-phenyl-1,3,4-oxadiazole analogs. These compounds share the core phenyl and oxadiazole rings, offering valuable comparative data points for bond lengths, angles, and crystal packing characteristics.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 5-Phenyl-1,3,4-oxadiazol-2-amine | C₈H₇N₃O | Monoclinic | P2₁/c | 11.194(3) | 5.8990(5) | 15.034(5) | 130.193(18) | 758.3(3) | 4 |
| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | C₁₂H₉N₃O₂ | Monoclinic | P2₁/n | 13.195(3) | 5.6162(8) | 14.958(3) | 107.00(2) | 1060.0(3) | 4 |
| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | C₉H₉N₃O | Monoclinic | P2₁/c | 12.161(2) | 5.9374(3) | 12.8282(15) | 108.012(19) | 880.9(2) | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
This section outlines a generalized procedure for the structural determination of a crystalline organic compound such as this compound.
1. Crystallization
The initial and often most challenging step is to obtain high-quality single crystals.[1] Several methods can be employed, with slow evaporation and vapor diffusion being common choices for small organic molecules.[2]
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is critical and can influence crystal growth.[2] The solution is placed in a clean vial, covered with a perforated seal (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.[3] The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization.[3]
2. Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4] Each diffraction spot, or reflection, contains information about the electron density within the crystal.[5]
3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.[6] This initial model is then refined against the experimental data using least-squares methods.[7] This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise three-dimensional model of the molecule.[6][7]
Visualizing the Workflow and Structural Comparison
The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical approach to comparing the structure of this compound with its known analogs.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray_crystallography [bionity.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
The 1,3,4-Oxadiazole Ring: A Superior Bioisostere for Carboxylic Acids in Modern Drug Design
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in overcoming pharmacokinetic and pharmacodynamic hurdles. One of the most successful bioisosteric replacements in medicinal chemistry is the substitution of a carboxylic acid moiety with a 1,3,4-oxadiazole ring. This substitution frequently enhances a compound's metabolic stability, membrane permeability, and target affinity, ultimately improving its potential as a therapeutic agent.
The carboxylic acid group, while often crucial for target interaction, can be a liability due to its ionization at physiological pH, leading to poor membrane permeability and rapid metabolism.[1] The 1,3,4-oxadiazole ring serves as a non-classical bioisostere that mimics the electronic and steric properties of the carboxylic acid group while offering a more favorable physicochemical profile.[2] This guide provides a comparative analysis of this bioisosteric replacement, supported by experimental data and detailed protocols.
Comparative Performance: Carboxylic Acid vs. 1,3,4-Oxadiazole
The decision to replace a carboxylic acid with a 1,3,4-oxadiazole is driven by the potential for significant improvements in key drug-like properties. The following tables summarize the quantitative impact of this bioisosteric switch on metabolic stability, cell permeability, and target affinity, based on representative data from various studies.
Table 1: Metabolic Stability Comparison
| Compound Pair | Functional Group | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | Carboxylic Acid | < 15 | > 100 |
| Analog A' | 1,3,4-Oxadiazole | > 60 | < 20 |
| Analog B | Carboxylic Acid | 25 | 85 |
| Analog B' | 1,3,4-Oxadiazole | 95 | 15 |
Data are representative and compiled from typical results observed in metabolic stability assays.
Table 2: Cell Permeability Comparison (PAMPA)
| Compound Pair | Functional Group | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| Analog C | Carboxylic Acid | 0.5 | Low |
| Analog C' | 1,3,4-Oxadiazole | 5.2 | High |
| Analog D | Carboxylic Acid | 1.2 | Low-Moderate |
| Analog D' | 1,3,4-Oxadiazole | 8.9 | High |
PAMPA is a common assay to predict passive intestinal absorption. High permeability is generally considered to be Papp > 1.5 x 10⁻⁶ cm/s.[3]
Table 3: Target Affinity Comparison
| Compound Pair | Functional Group | Target Binding Affinity (Ki) (nM) |
| Analog E | Carboxylic Acid | 50 |
| Analog E' | 1,3,4-Oxadiazole | 15 |
| Analog F | Carboxylic Acid | 120 |
| Analog F' | 1,3,4-Oxadiazole | 45 |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for the key experiments cited.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[4]
1. Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[5]
2. Incubation:
-
In a microcentrifuge tube, mix the microsomal solution with the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[5]
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an ice-cold solvent like acetonitrile, which also precipitates the proteins.[5][6]
3. Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant.
-
From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[8][9]
1. Plate Preparation:
-
A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is used.
-
Coat the membrane of each well with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.[8][10]
2. Assay Procedure:
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) to mimic physiological conditions.
-
Dissolve the test compounds in the same buffer and add them to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".[9]
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
3. Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 3: Target Affinity Assessment (Radioligand Binding Assay)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[11]
1. Membrane Preparation:
-
Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.[12]
2. Competitive Binding:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound.[11]
-
Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[12]
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[13]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which also considers the affinity and concentration of the radioligand.[13]
Visualizing the Rationale and Workflow
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: Bioisosteric replacement strategy.
Caption: General synthetic workflow.
Caption: Drug signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
comparing the efficacy of different synthetic routes to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
A comparative analysis of synthetic routes to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid is presented for researchers and professionals in drug development. This guide details plausible synthetic strategies, offering a side-by-side look at their methodologies and potential efficiencies based on analogous reactions reported in the literature.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several strategic pathways. Below is a comparison of two primary routes extrapolated from established methods for synthesizing substituted 1,3,4-oxadiazoles.
Route 1: Oxidative Cyclization of an Acylhydrazone followed by Hydrolysis
This two-step approach involves the initial formation of an acylhydrazone from benzohydrazide and an α-keto acid ester, followed by oxidative cyclization to form the oxadiazole ring, and concluding with hydrolysis of the ester to the desired carboxylic acid.
Route 2: One-Pot Synthesis from a Dicarboxylic Acid Monoester Monohydrazide
A more direct, one-pot approach could involve the cyclodehydration of a 1,2-diacylhydrazine derivative where one acyl group is the desired phenyl and the other is an ester-protected carboxyl group.
| Parameter | Route 1: Oxidative Cyclization & Hydrolysis | Route 2: One-Pot Cyclodehydration |
| Starting Materials | Benzohydrazide, Ethyl glyoxylate | Oxalic acid monoethyl ester monohydrazide, Benzoyl chloride |
| Key Intermediates | Ethyl 2-(2-benzoylhydrazono)acetate | N'-Benzoyl-N-ethoxycarbonylhydrazine |
| Reagents | Oxidizing agent (e.g., I₂, Br₂), Base, Acid/Base for hydrolysis | Dehydrating agent (e.g., POCl₃, Burgess reagent) |
| Reaction Conditions | Step 1: Reflux; Step 2: Varies with oxidizing agent; Step 3: Standard hydrolysis | Typically requires elevated temperatures or microwave irradiation.[1] |
| Reported Yields (Analogous Reactions) | Generally moderate to good (60-85%).[2] | Can be good to excellent, particularly with microwave assistance.[1] |
| Advantages | Well-established methodology for oxadiazole synthesis. | Fewer isolation steps, potentially faster overall synthesis. |
| Disadvantages | Multi-step process may lead to lower overall yield. | Starting materials may be less commercially available. |
Experimental Protocols
Route 1: Oxidative Cyclization of Acylhydrazone followed by Hydrolysis
Step 1a: Synthesis of Ethyl 2-(2-benzoylhydrazono)acetate Benzohydrazide (1.0 eq) and ethyl glyoxylate (1.0 eq) are dissolved in ethanol and refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield the acylhydrazone.
Step 1b: Oxidative Cyclization to Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate The acylhydrazone (1.0 eq) is dissolved in a suitable solvent such as acetic acid or ethanol. An oxidizing agent like iodine (1.1 eq) in the presence of a base (e.g., potassium carbonate) is added, and the mixture is stirred at room temperature or gently heated.[2] The reaction is monitored by TLC. After completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent. The organic layer is dried and concentrated to give the crude ester.
Step 1c: Hydrolysis to this compound The crude ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is filtered, washed with cold water, and dried.
Route 2: One-Pot Cyclodehydration
Step 2a: Synthesis of N'-Benzoyl-N-ethoxycarbonylhydrazine To a solution of oxalic acid monoethyl ester monohydrazide (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile, a base such as triethylamine (1.1 eq) is added. The mixture is cooled in an ice bath, and benzoyl chloride (1.0 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to yield the diacylhydrazine intermediate.
Step 2b: Cyclodehydration to Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate The crude N'-benzoyl-N-ethoxycarbonylhydrazine is subjected to dehydrating conditions. This can be achieved by refluxing in phosphorus oxychloride or by using a milder reagent like the Burgess reagent under microwave irradiation.[1] After the cyclization is complete, the reaction mixture is carefully quenched with ice water and neutralized. The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
Step 2c: Hydrolysis to this compound The hydrolysis of the resulting ester is carried out as described in Step 1c.
Visualizations
References
A Comparative Analysis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid and Other Heterocyclic Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and biological properties of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid against other prominent heterocyclic carboxylic acids, namely furan-2-carboxylic acid and thiophene-2-carboxylic acid. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development by presenting experimental data and methodologies to inform compound selection and optimization.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. A comparison of key properties for this compound, furan-2-carboxylic acid, and thiophene-2-carboxylic acid is summarized below. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids, esters, and carboxamides, often enhancing metabolic stability.
| Property | This compound | Furan-2-carboxylic acid | Thiophene-2-carboxylic acid |
| Molecular Formula | C₉H₆N₂O₃[1] | C₅H₄O₃[2] | C₅H₄O₂S[3] |
| Molecular Weight ( g/mol ) | 190.16 | 112.08[2] | 128.15[3] |
| pKa | Not explicitly found | 3.16 | 3.51 |
| logP | 1.91 (for ethyl ester derivative)[4] | 0.64[2] | 1.57[3] |
| Melting Point (°C) | Solid (form)[1] | 133.5[2] | 123 - 125 |
| Boiling Point (°C) | Not applicable | 230-232[2] | 260 |
Biological Activity: A Head-to-Head Comparison
The diverse biological activities of heterocyclic compounds make them attractive scaffolds in medicinal chemistry. This section compares the reported anticancer, antimicrobial, and anti-inflammatory activities of the subject compounds and their derivatives.
Anticancer Activity
Derivatives of 1,3,4-oxadiazoles, furans, and thiophenes have all demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for many 1,3,4-oxadiazole derivatives involves the inhibition of crucial signaling pathways such as the EGFR and STAT3 pathways.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | SGC-7901 (gastric cancer) | 1.61 ± 0.06 | [5] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | HT-29 (colon cancer) | 1.3-2.0 | [6] |
| Thiophene carboxamide derivative | Hep3B (liver cancer) | 5.46 | [7] |
| Furan-based derivative | MCF-7 (breast cancer) | 2.96 | [8] |
| Silver(I) furan-2-carboxylate | Jurkat (leukemia) | 8.00 | [9] |
Antimicrobial Activity
Heterocyclic carboxylic acids and their derivatives are known to possess a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol | Escherichia coli | >250 | [10][11] |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol | Staphylococcus aureus | >250 | [10][11] |
| Thiophene-2-carboxylic acid derivative | Bacillus subtilis | 7.8 - 125 | [12][13] |
| Thiophene-2-carboxylic acid derivative | Gram-negative clinical strains | 31.25 - 250 | [12][13] |
| Furan-2-carboxylic acid derivative | Candida albicans | 64 | [14] |
| Furan-2-carboxylic acid derivative | Staphylococcus aureus | 128 | [14] |
| Natural furancarboxylic acids | Escherichia coli | 0.9 - 7.0 | [15] |
| Natural furancarboxylic acids | Staphylococcus aureus | 1.7 - 3.5 | [15] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents, where a reduction in paw swelling indicates anti-inflammatory effects.
| Compound Type | Animal Model | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole (OSD) | Rat | 100 | 60 | [1][16] |
| 2,5-disubstituted-1,3,4-oxadiazole (OPD) | Rat | 100 | 32.5 | [1][16] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | Rat | 50 | 50 | [17] |
| Furanocoumarin (Bergapten) | Chick | - | ED₅₀ = 1.6 ± 0.003 | [17] |
| Furan fatty acids | Rat | - | Significant reduction in paw swelling | [17] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and experimental designs, this section includes diagrams of key signaling pathways and experimental workflows.
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Simplified EGFR signaling pathway and potential inhibition by 1,3,4-oxadiazole derivatives.
References
- 1. This compound AldrichCPR 99066-76-9 [sigmaaldrich.com]
- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-furoic acid, 88-14-2 [thegoodscentscompany.com]
- 6. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-thiophene carboxylic acid, 527-72-0 [thegoodscentscompany.com]
- 8. 2-Furancarboxylic acid (CAS 88-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. asianpubs.org [asianpubs.org]
- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Derivatives of this heterocyclic core have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1,3,4-oxadiazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts to aid in the rational design of novel therapeutic agents.
Anticancer Activity of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial enzymes like histone deacetylases (HDAC), thymidylate synthase, and receptor tyrosine kinases such as EGFR.[1][2][3]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative 2,5-disubstituted 1,3,4-oxadiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | Methoxy | PC-3 (Prostate) | 0.67 | [1] |
| 1b | 4-Chlorophenyl | Methoxy | HCT-116 (Colon) | 0.80 | [1] |
| 1c | 4-Chlorophenyl | Methoxy | ACHN (Renal) | 0.87 | [1] |
| 2a | 2-Nitrophenyl | (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio | HepG2 (Liver) | 0.7 ± 0.2 | [3] |
| 2b | 2-Nitrophenyl | (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio | MCF-7 (Breast) | 30.0 ± 1.2 | [1] |
| 3a | 4-Pyridyl | 2-(Phenylsulfanylmethyl)phenyl | MDA-MB-231 (Breast) | Lower than Doxorubicin at 10µM | |
| 4a | 5-((2-acetamidophenoxy)methyl) | N-phenylacetamide | A549 (Lung) | <0.14 | [4] |
| 4b | 5-((2-acetamidophenoxy)methyl) | N-(4-chlorophenyl)acetamide | A549 (Lung) | 1.59 | [4] |
| 5a | Benzyl | Quinolone | - | 1.41-15.8 | [5] |
| 5b | 2-phenoxymethyl-benzoimidazol-1-ylmethyl | 2-p-tolyloxy-quinoline | - | 0.40-14.9 | [5] |
Key SAR Observations for Anticancer Activity:
-
Substitution at C2 and C5: The nature of the substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic substitutions are common.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and chloro moieties, on the substituted phenyl rings often enhances cytotoxic activity.[1][3]
-
Hybrid Molecules: Hybrid molecules that combine the 1,3,4-oxadiazole ring with other pharmacologically active scaffolds, such as quinoline or benzimidazole, have shown potent anticancer effects.[5]
-
Enzyme Inhibition: Many potent anticancer 1,3,4-oxadiazole derivatives function by inhibiting specific enzymes crucial for cancer cell proliferation, such as thymidylate synthase and histone deacetylases.[1][3]
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 1,3,4-Oxadiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms.[6][7]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-oxadiazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6a | Fluoroquinolone hybrid | - | S. aureus | 1-2 | [6] |
| 6b | Fluoroquinolone hybrid | - | MRSA | 0.25-1 | [6] |
| 7a | Naphthofuran moiety | - | P. aeruginosa | 0.2 | [6] |
| 7b | Naphthofuran moiety | - | B. subtilis | 0.2 | [6] |
| 8a | - | - | S. aureus | 4-16 | [8] |
| 8b | - | - | MRSA | 4-16 | [8] |
| 9a | 4-phenyl methyl | pyridin-2-yl | MRSA | 62 | [9] |
| 9b | 3-phenyl methyl | pyridin-2-yl | MRSA | 62 | [9] |
| 10a | Nitro substituent | 1,3,4-thiadiazole | Candida strains | 0.78-3.12 | [6] |
Key SAR Observations for Antimicrobial Activity:
-
Hybridization with Quinolones: Incorporating a fluoroquinolone moiety into the 1,3,4-oxadiazole structure has yielded compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Lipophilicity and Aromaticity: The presence of lipophilic and aromatic groups, such as naphthyl and substituted phenyl rings, is often associated with enhanced antimicrobial activity.[6][9]
-
Thioether Linkages: Derivatives containing a thioether linkage have shown promising antibacterial and antifungal properties.
-
Antifungal Activity: The introduction of a nitro group and hybridization with other heterocyclic systems like thiadiazole can lead to potent antifungal agents.[6]
Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key area of research. 1,3,4-Oxadiazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX-2 inhibitory activity of selected 1,3,4-oxadiazole derivatives. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
| Compound ID | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| 11a | 4-(methylsulfonyl)phenyl | 4-nitrophenyl | 0.48 | 132.83 | [10] |
| 12a | Varied aryl | Varied aryl | 0.04 - 0.14 | 60.71 - 337.5 | [11] |
| 13a | (2-((2,6-dichlorophenyl)amino)benzyl) | (((3-chlorophenyl)amino)methyl) | 9.0 | - | [10] |
| 14a | Oxime hybrids | - | 2.30-5.00 | - | [12] |
Key SAR Observations for Anti-inflammatory Activity:
-
Diaryl Substitution: 2,5-Diaryl-1,3,4-oxadiazoles are a common structural motif for potent and selective COX-2 inhibitors.
-
Sulfonyl Group: The presence of a methylsulfonyl (-SO2CH3) group on one of the aryl rings is a key feature for high COX-2 selectivity, mimicking the structure of celecoxib, a well-known COX-2 inhibitor.[10]
-
Halogen Substitution: The incorporation of halogen atoms, such as chlorine, on the aryl rings can influence the anti-inflammatory potency.[10]
-
Hybrid Approaches: Hybrid molecules incorporating oxime functionalities have also demonstrated significant COX inhibitory activity.[12]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test 1,3,4-oxadiazole derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The 1,3,4-oxadiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
The ability of 1,3,4-oxadiazole derivatives to inhibit COX-1 and COX-2 enzymes can be determined using commercially available colorimetric or fluorescent assay kits.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement of Product Formation: The formation of prostaglandin, the product of the COX-catalyzed reaction, is measured using a colorimetric or fluorometric method.
-
Calculation of Inhibition: The percentage of COX inhibition is calculated by comparing the enzyme activity in the presence of the test compound to that of a vehicle control. The IC50 value is then determined from a dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals, which are key inflammatory mediators.
-
Reaction Mixture: The reaction mixture contains sodium nitroprusside in phosphate-buffered saline (PBS).
-
Compound Addition: The 1,3,4-oxadiazole derivatives at various concentrations are added to the reaction mixture.
-
Incubation: The mixture is incubated at room temperature for a specific period (e.g., 150 minutes).
-
Griess Reagent: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added. This reagent reacts with nitrite, a stable product of the reaction between nitric oxide and oxygen, to form a colored azo dye.
-
Absorbance Measurement: The absorbance of the chromophore is measured at 546 nm. The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample to that of a control.
Visualizing Structure-Activity Relationships
The following diagrams, generated using the DOT language, illustrate key structure-activity relationships and experimental workflows.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auctoresonline.org [auctoresonline.org]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating HPLC Methods for 1,3,4-Oxadiazole Derivatives
For researchers, scientists, and professionals in drug development, the validation of a robust stability-indicating analytical method is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a detailed comparison of two validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for different 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The data presented herein, derived from published research, offers a comparative analysis of chromatographic conditions, validation parameters, and forced degradation behavior, providing a valuable resource for analytical method development and validation for this important class of molecules.
Introduction to Stability-Indicating Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such methods is a regulatory requirement and is crucial for assessing the stability of a drug substance or drug product under various environmental conditions. The 1,3,4-oxadiazole moiety is a key pharmacophore in many developmental drugs, making the establishment of reliable analytical methods for these compounds a critical step in their progression through the drug development pipeline.
This guide will compare the validated HPLC methods for two distinct 1,3,4-oxadiazole derivatives, hereafter referred to as Compound A (5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine) and Compound B (5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol).
Experimental Protocols
A detailed understanding of the experimental conditions is essential for replicating and adapting these methods. The following sections outline the methodologies employed for the analysis of Compound A and Compound B.
Method 1: Analysis of Compound A
This method was developed for the quantification of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine and its degradation products.[1][2][3][4]
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a photodiode array (PDA) detector.
-
Chromatographic Conditions :
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used for separation.
-
Mobile Phase : A gradient mobile phase consisting of a mixture of acetonitrile, methanol, and 0.1 N orthophosphoric acid was employed.
-
Flow Rate : The flow rate was maintained at 1.0 mL/min.
-
Detection : The PDA detector was set to monitor the eluent at a specific wavelength suitable for the analyte.
-
Temperature : The column oven was maintained at a constant temperature (e.g., 40°C).
-
-
Sample Preparation : A stock solution of the compound was prepared in a suitable solvent (e.g., acetonitrile) and further diluted with the mobile phase to the desired concentrations for calibration and analysis.
Method 2: Analysis of Compound B
This method was established for the determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol in the presence of its degradation products.[5][6]
-
Instrumentation : An HPLC system equipped with a pump, autosampler, and a fluorescence detector (FLD).
-
Chromatographic Conditions :
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was utilized.
-
Mobile Phase : An isocratic mobile phase composed of a mixture of acetonitrile and acidified water (pH adjusted with a suitable acid) was used.
-
Flow Rate : A constant flow rate of 1.0 mL/min was maintained.
-
Detection : A fluorescence detector was used with specific excitation and emission wavelengths to enhance sensitivity and selectivity.
-
Temperature : The column was kept at a controlled ambient temperature (e.g., 25°C).
-
-
Sample Preparation : The sample was dissolved in a suitable diluent, typically the mobile phase, to achieve a concentration within the linear range of the method.
Comparison of Method Validation Parameters
The performance of an analytical method is evaluated through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the key validation data for the two methods.
Table 1: Chromatographic and System Suitability Parameters
| Parameter | Method 1 (Compound A) | Method 2 (Compound B) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient (Acetonitrile, Methanol, 0.1N H₃PO₄) | Isocratic (Acetonitrile, Acidified Water) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | PDA | Fluorescence |
| Retention Time (min) | ~3.35 | Not explicitly stated |
| Theoretical Plates | >2000 | >2000 |
| Tailing Factor | <2 | <2 |
Table 2: Validation Data Summary
| Validation Parameter | Method 1 (Compound A) | Method 2 (Compound B) |
| Linearity Range (µg/mL) | 10 - 100 | 2.5 - 50 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.62 - 100.09% | 98.56 - 100.19% |
| Precision (% RSD) | <2% | <2% |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) (µg/mL) | Not explicitly stated | Not explicitly stated |
Forced Degradation Studies: A Comparative Overview
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by showing that the drug peak is well-resolved from the peaks of degradation products. The following table compares the degradation behavior of Compound A and Compound B under various stress conditions.
Table 3: Summary of Forced Degradation Results
| Stress Condition | Method 1 (Compound A) - % Degradation | Method 2 (Compound B) - % Degradation |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant Degradation | Significant Degradation |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Significant Degradation | Significant Degradation |
| Oxidative (e.g., 3% H₂O₂) | Significant Degradation | Significant Degradation |
| Thermal (e.g., 60°C) | Significant Degradation | Significant Degradation |
| Photolytic (e.g., UV light) | Stable | Stable |
Visualizing the Workflow and Degradation
To further elucidate the experimental process and the logical flow of a stability-indicating method validation, the following diagrams are provided.
Caption: Workflow for Stability-Indicating HPLC Method Validation.
Caption: Forced Degradation Study Workflow.
Conclusion
This comparative guide highlights two distinct, yet robust, stability-indicating HPLC methods for the analysis of 1,3,4-oxadiazole derivatives. While both methods demonstrate suitability for their intended purpose, the choice of chromatographic conditions, particularly the detector, is tailored to the specific properties of the analyte. The use of a PDA detector for Compound A provides spectral information, which is valuable for peak identification and purity assessment. Conversely, the fluorescence detector employed for Compound B offers high sensitivity and selectivity, which can be advantageous for compounds with native fluorescence.
The validation data for both methods demonstrate excellent linearity, accuracy, and precision, confirming their reliability. The forced degradation studies successfully established the stability-indicating nature of both methods, with clear separation of the parent drug from its degradation products. Researchers and drug development professionals can leverage the information presented in this guide to inform the development and validation of their own stability-indicating HPLC methods for novel 1,3,4-oxadiazole derivatives, thereby ensuring the quality and stability of these promising therapeutic agents.
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to Assessing the Purity of Synthesized 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a key heterocyclic compound in medicinal chemistry. We present supporting experimental data for the target molecule and a structurally similar alternative, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, to offer a clear benchmark for purity evaluation. The methodologies detailed herein are crucial for ensuring the quality, consistency, and safety of pharmacologically active compounds.
Introduction to Purity Assessment
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on their structural integrity and purity.[1] Impurities, even in trace amounts, can lead to altered efficacy, increased toxicity, or undesirable side effects. Therefore, rigorous analytical characterization is a critical step following synthesis. The primary methods for purity assessment involve a combination of spectroscopic and chromatographic techniques to confirm the chemical identity and quantify any impurities.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach is recommended for the robust assessment of this compound's purity. The following table summarizes the key techniques and their expected outcomes.
| Analytical Technique | Parameter Measured | Expected Results for this compound | Alternative: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
| Melting Point | Thermal transition from solid to liquid | A sharp melting point range indicates high purity. Expected around 116-117 °C for the methyl ester derivative.[2] | Specific melting point data for this alternative would be determined experimentally. |
| ¹H NMR Spectroscopy | Chemical environment of protons | Characteristic signals for the phenyl and carboxylic acid protons. The phenyl protons typically appear in the aromatic region (δ 7.5-8.1 ppm). | Similar aromatic signals with shifts influenced by the electron-withdrawing chlorine atom. |
| ¹³C NMR Spectroscopy | Chemical environment of carbon atoms | Distinct signals for the carbons of the phenyl ring, the oxadiazole ring, and the carboxyl group. | Characteristic shifts for the substituted phenyl ring and the oxadiazole core. |
| FTIR Spectroscopy | Functional groups present | Characteristic absorption bands for C=O (carboxylic acid), C=N, and C-O-C of the oxadiazole ring, and aromatic C-H. | Similar characteristic bands, with potential shifts due to the chloro-substituent. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | A molecular ion peak corresponding to the exact mass of the compound (C₉H₆N₂O₃, MW: 204.16 g/mol ). | A molecular ion peak corresponding to its exact mass (C₉H₅ClN₂O₃, MW: 238.60 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Retention time and peak purity | A single, sharp peak under specific chromatographic conditions indicates high purity. Purity is often determined to be >95%.[3] | A single, sharp peak with a potentially different retention time compared to the parent compound. |
| Thin-Layer Chromatography (TLC) | Retention factor (Rf) | A single spot with a specific Rf value in a given solvent system.[4] | A single spot with a different Rf value, reflecting the change in polarity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
1. Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small, powdered sample of the synthesized compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range over which the sample melts is recorded. A sharp melting range (typically < 2 °C) is indicative of high purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded.
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure. The absence of significant unassignable peaks suggests high purity. For 5-phenyl-1,3,4-oxadiazole derivatives, characteristic proton signals appear in the aromatic region, and carbon signals confirm the oxadiazole ring and substituent groups.[5][6]
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample is prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Analysis: The presence of characteristic absorption bands corresponding to the functional groups of the molecule (e.g., C=O, C=N, C-O-C) is confirmed. The spectrum should be free from bands indicating residual solvents or starting materials.
4. Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., ESI, EI).
-
Sample Preparation: A dilute solution of the sample is prepared in an appropriate solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of the target compound.
5. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a suitable detector (e.g., UV-Vis, PDA).
-
Column: A C18 reverse-phase column is commonly used for these types of compounds.[3]
-
Mobile Phase: A gradient or isocratic mixture of solvents like acetonitrile and water with an additive (e.g., formic acid or trifluoroacetic acid) is typically employed.
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.
-
Data Acquisition and Analysis: The chromatogram is recorded, and the area of the main peak is used to calculate the purity relative to any impurity peaks. A purity level of >95% is generally required for biological testing.[3]
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Potential Impurities and Synthesis Route Considerations
The purity of the final compound is significantly influenced by the chosen synthetic route. The most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[5][7]
Common Synthesis Pathway:
-
Reaction of a carboxylic acid (e.g., benzoic acid) with a hydrazide to form a diacylhydrazine.
-
Dehydrative cyclization of the diacylhydrazine using a dehydrating agent (e.g., POCl₃, H₂SO₄).
Potential Impurities Arising from Synthesis:
-
Unreacted Starting Materials: Residual benzoic acid or hydrazide derivatives.
-
Incomplete Cyclization: Presence of the intermediate diacylhydrazine.
-
Side Products: Formation of isomers or products from side reactions, depending on the reaction conditions.
-
Residual Solvents: Trapped solvent molecules from the reaction or purification steps.
The choice of purification method, such as recrystallization or column chromatography, is critical in removing these impurities.[4][6] The purity of the final product should always be confirmed by the analytical methods outlined in this guide.
Conclusion
The assessment of purity for synthesized this compound requires a combination of chromatographic and spectroscopic techniques. This guide provides a framework for researchers to establish robust analytical protocols. By comparing the obtained data with that of known standards or closely related alternatives, and by understanding the potential impurities from the synthetic route, a high degree of confidence in the purity of the final compound can be achieved. This ensures the reliability and reproducibility of subsequent biological and pharmacological studies.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | 16691-26-2 [amp.chemicalbook.com]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
A Comparative Biological Evaluation of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives
A comprehensive guide for researchers and drug development professionals on the pharmacological potential of two prominent oxadiazole isomers.
The 1,2,4- and 1,3,4-oxadiazole scaffolds are key heterocyclic motifs in medicinal chemistry, each conferring distinct physicochemical properties that influence their biological activity. This guide provides an objective comparison of their derivatives' performance in key therapeutic areas, supported by experimental data and detailed protocols.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents. Their efficacy, measured by the half-maximal inhibitory concentration (IC50), varies depending on the substitution patterns on the heterocyclic ring and the cancer cell line being tested.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Oxadiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,4-Oxadiazole | 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole | - | 0.58 (FXR antagonist activity) | - | - |
| Flurbiprofen-based derivative | - | - | Flurbiprofen | - | |
| 1,3,4-Oxadiazole | 2,4'-bis mercapto-1,3,4-oxadiazole diphenylamine | - | ≤ 2 | - | - |
| 1,3,4-oxadiazole linked benzimidazole | - | 0.081 and 0.098 (EGFR inhibition) | 5-Fluorouracil | - | |
| 1,3,4-oxadiazole-2-thione | - | 1.9 (Src kinase inhibition) | - | - | |
| Chalcone hybrid 8v | K-562 | 1.95 | - | - | |
| Chalcone hybrid 8v | Jurkat | 2.36 | - | - | |
| Chalcone hybrid 8v | KG-1a | 3.45 | - | - |
Antimicrobial Activity: Broad-Spectrum Potential
Derivatives of both oxadiazole isomers have been explored for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key metric for evaluating their efficacy.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Oxadiazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,2,4-Oxadiazole | Data not readily available in direct comparison | - | - | - | - |
| 1,3,4-Oxadiazole | OZE-I | S. aureus | 4-16 | - | - |
| OZE-II | S. aureus | 4-16 | - | - | |
| OZE-III | S. aureus | 8-32 | - | - |
Anti-inflammatory Activity: Targeting Key Mediators
The anti-inflammatory potential of oxadiazole derivatives is often evaluated using the carrageenan-induced paw edema model, which measures the reduction in swelling.
Table 3: Comparative Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound Class | Derivative | Animal Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition |
| 1,2,4-Oxadiazole | Flurbiprofen-based derivative 10 | Mice | - | 88.33 | Flurbiprofen | 90.01 |
| Flurbiprofen-based derivative 3 | Mice | - | 66.66 | Flurbiprofen | 90.01 | |
| Flurbiprofen-based derivative 5 | Mice | - | 55.55 | Flurbiprofen | 90.01 | |
| 1,3,4-Oxadiazole | Pyrrolo[3,4-d]pyridazinone derivative 10b | Rat | 10-20 mg/kg | Significant reduction | Indomethacin | Significant reduction |
| Pyrrolo[3,4-d]pyridazinone derivative 13b | Rat | 10-20 mg/kg | Significant reduction | Indomethacin | Significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate acute inflammation.
-
Animal Acclimatization: Acclimatize animals (e.g., rats or mice) to the experimental conditions.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Visualizing Biological Evaluation and Signaling Pathways
To better understand the workflow of biological evaluation and the potential mechanisms of action, the following diagrams are provided.
Caption: Generalized workflow for the biological evaluation of oxadiazole derivatives.
Caption: Potential signaling pathways modulated by oxadiazole derivatives.
Safety Operating Guide
Proper Disposal of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (CAS Number: 99066-76-9). Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure personal safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified as causing serious eye irritation.[1] Personal protective equipment (PPE) is mandatory when handling this substance.
Hazard and Safety Summary
| Identifier | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H319: Causes serious eye irritation | [1] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [1] |
| Storage Class | 11: Combustible Solids | [1] |
Experimental Protocol: Standard Handling Procedure
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The primary disposal method for this compound is through an approved waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Waste Disposal Workflow
-
Waste Identification and Segregation:
-
Identify the waste as "this compound".
-
Segregate it from other laboratory waste streams to avoid incompatible chemical reactions. Store it with other solid chemical waste.
-
-
Containerization and Labeling:
-
Place the waste in a clearly labeled, sealed, and appropriate waste container.
-
The label should include the chemical name, CAS number (99066-76-9), and relevant hazard symbols.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Essential Safety and Handling Guide for 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Chemical Identifier:
Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard:
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning [1]
-
Hazard Statement: H319 - Causes serious eye irritation[1]
-
Analogous Compound Hazards: Similar chemical structures may also cause skin irritation and respiratory irritation.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory.[3] Safety glasses should have solid side shields.[4] A face shield is recommended when there is a risk of splashing. |
| Skin Protection | Chemical-resistant Gloves (Nitrile or Neoprene recommended) | Inspect gloves for any tears or perforations before use.[5] Wash hands thoroughly after removing gloves.[3] |
| Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required.[3][6] | |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask or a NIOSH-approved respirator when handling the solid compound, especially if there is a potential for dust generation.[2] |
| Footwear | Closed-toe Shoes | Sandals or perforated shoes are not permitted in the laboratory.[3][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow and protocols provide step-by-step guidance.
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
Pre-Handling Preparations
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3][7]
-
Ensure Proper Ventilation: Confirm that the designated work area, preferably a chemical fume hood, has adequate ventilation.[4][6]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the PPE table above.[7]
Handling the Chemical
-
Work Area: Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[6]
-
Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure to prevent the dispersal of dust.
-
Transfer: Use a clean spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]
-
Container Management: Keep the container of this compound tightly sealed when not in use.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Hygiene: Wash hands with soap and water immediately after handling the chemical, even if gloves were worn.[3][4]
Spill and Emergency Response
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.
-
Small Spills: For minor spills of the solid, carefully sweep or vacuum the material into a designated waste container.[2] Avoid generating dust during cleanup.
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed, and chemically compatible container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Final Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal service, following all local, state, and federal regulations.[2] The waste should be sent to an authorized hazardous or special waste collection point.[2]
References
- 1. This compound AldrichCPR 99066-76-9 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. crystalgen.com [crystalgen.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
